2-Iodobutane, (2S)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-iodobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUSQUYPCHEKN-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29882-56-2 | |
| Record name | 2-Iodobutane, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029882562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOBUTANE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070Q64A4RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2S)-2-Iodobutane chemical and physical properties
An In-depth Technical Guide to (2S)-2-Iodobutane
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and common experimental applications of (2S)-2-Iodobutane. The information is intended for researchers and professionals in the fields of chemistry and drug development who utilize chiral alkyl halides in synthesis and mechanistic studies.
Core Chemical and Physical Properties
(2S)-2-Iodobutane, also known as (S)-(+)-2-Iodobutane, is a chiral secondary alkyl iodide.[1] It is a colorless liquid at room temperature and is frequently used as a model substrate in the study of nucleophilic substitution and elimination reactions due to its well-defined stereocenter.[1][2]
Data Summary
The quantitative physical and chemical properties of (2S)-2-Iodobutane are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉I | [3][4][5] |
| Molecular Weight | 184.02 g/mol | [1][3][4] |
| CAS Number | 29882-56-2 | [1][4] |
| Appearance | Colorless liquid | [2][6] |
| Density | 1.598 g/mL at 25 °C | [6][7][8] |
| Melting Point | -104 °C | [6][7][8] |
| Boiling Point | 119-120 °C | [6][7][8] |
| Refractive Index (n²⁰/D) | 1.499 | [6][8] |
| Specific Rotation [α] | +15.90° | [9][10] |
| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether.[6][8] | |
| Vapor Pressure | 17.1 mmHg | [2][11] |
Reactivity and Logical Pathways
(2S)-2-Iodobutane is a versatile substrate for studying stereochemical outcomes in organic reactions. As a secondary alkyl halide, it can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with the favored pathway depending on the nucleophile, base, solvent, and temperature.[1]
Caption: Key reaction pathways for (2S)-2-Iodobutane.
Signaling and Reaction Pathways
The primary "pathway" of interest for (2S)-2-Iodobutane is its behavior in nucleophilic substitution reactions. The SN2 mechanism is particularly notable as it proceeds with a predictable inversion of stereochemistry.
SN2 Reaction Pathway
The SN2 reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This backside attack forces the stereocenter to invert.
Caption: Concerted SN2 mechanism showing inversion of stereochemistry.
Experimental Protocols
Detailed experimental procedures for reactions involving (2S)-2-Iodobutane are specific to the desired outcome. Below are representative methodologies for its synthesis and a typical application in a substitution reaction.
Synthesis of (2S)-2-Iodobutane from (S)-2-Butanol
This protocol is a generalized method for converting a chiral secondary alcohol to the corresponding iodide, a common transformation in organic synthesis. The use of red phosphorus and iodine is a classic method for this conversion.[12]
Methodology:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Red phosphorus is placed in the flask with the starting alcohol, (S)-2-Butanol.
-
Iodine Addition: A solution of iodine in a portion of the (S)-2-Butanol is added dropwise from the dropping funnel to the stirred suspension in the flask.
-
Reaction: The reaction is often exothermic. The mixture is typically heated to reflux to ensure the reaction goes to completion.
-
Workup: After cooling, the reaction mixture is filtered to remove excess phosphorus. The filtrate is washed sequentially with water, a dilute sodium thiosulfate solution (to remove unreacted iodine), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed. The crude (2S)-2-Iodobutane is then purified by fractional distillation.
SN2 Reaction with Sodium Azide (Illustrative Protocol)
This protocol outlines a typical workflow for a nucleophilic substitution reaction using (2S)-2-Iodobutane to demonstrate stereochemical inversion.
Caption: General experimental workflow for an SN2 reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, (2S)-2-Iodobutane is dissolved in a polar aprotic solvent such as acetone or DMF.
-
Nucleophile Addition: A stoichiometric equivalent or slight excess of the nucleophile (e.g., sodium azide) is added to the solution.
-
Heating: The mixture is heated to an appropriate temperature (e.g., refluxing acetone) to facilitate the reaction.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the starting material.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: The combined organic extracts are washed, dried, and concentrated. The resulting product, (2R)-2-azidobutane, can be purified by distillation or chromatography. The stereochemical outcome is confirmed by measuring the optical rotation of the product with a polarimeter; a negative rotation would confirm the inversion of the stereocenter.
Analytical Techniques
The structural elucidation and purity assessment of (2S)-2-Iodobutane and its reaction products are typically performed using standard analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the carbon skeleton and the position of the iodine atom.[13] The chemical shifts and splitting patterns of the protons provide detailed structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can confirm its identity.[14] The presence of an iodine atom is often indicated by a characteristic peak at m/z = 127.[14]
-
Polarimetry: This technique is essential for determining the stereochemical purity and the specific rotation of the chiral compound, confirming the (S) or (R) configuration.[9]
Safety and Handling
(2S)-2-Iodobutane is a flammable liquid and vapor.[2][3] It is also an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. The compound is light-sensitive and should be stored in a cool, dark place, often stabilized with copper.[6][8]
References
- 1. 2-Iodobutane, (2S)- | 29882-56-2 | Benchchem [benchchem.com]
- 2. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodobutane, (2S)- | C4H9I | CID 12475337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2-ヨードブタン ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 9. A solution of pure (S)-2-iodobutane ([α] = +15.90° ) in acetone i... | Study Prep in Pearson+ [pearson.com]
- 10. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]
- 11. Page loading... [wap.guidechem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Stereochemistry and Chirality of (2S)-2-Iodobutane
This guide provides a comprehensive overview of the stereochemical and chiral properties of (2S)-2-iodobutane, a molecule of significant interest in the study of organic reaction mechanisms. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structural characteristics, optical activity, and behavior in stereospecific reactions, supported by quantitative data, experimental methodologies, and detailed visualizations.
Introduction to Chirality and (2S)-2-Iodobutane
Chirality is a fundamental property in stereochemistry, describing molecules that are non-superimposable on their mirror images.[1][2] These mirror-image isomers, known as enantiomers, often exhibit identical physical properties but can have vastly different biological activities and interactions, a critical consideration in pharmacology and drug development.[3]
2-Iodobutane is a chiral alkyl halide because its second carbon atom is bonded to four different groups: an iodine atom, a hydrogen atom, a methyl group, and an ethyl group.[2] This chiral center gives rise to two distinct enantiomers: (S)-2-iodobutane and (R)-2-iodobutane. This guide will focus specifically on the (S)-enantiomer.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of a chiral center is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]
Steps for Assigning Priority:
-
Atomic Number: Priority is assigned to the atoms directly bonded to the chiral center based on their atomic number. The higher the atomic number, the higher the priority.[4][5]
-
First Point of Difference: If two directly attached atoms are the same, the priority is determined by moving down the substituent chains until the first point of difference is found.[3]
-
Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[4][5]
For (2S)-2-iodobutane, the priorities are assigned as follows:
-
Priority 1: Iodine (I) - highest atomic number.
-
Priority 2: The ethyl group (-CH2CH3).
-
Priority 3: The methyl group (-CH3).
-
Priority 4: Hydrogen (H) - lowest atomic number.
To assign the configuration, the molecule is oriented so that the lowest-priority group (Hydrogen) points away from the viewer. The direction from priority 1 to 2 to 3 is then determined. For (2S)-2-iodobutane, this direction is counter-clockwise, hence the 'S' designation.[4][6]
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (2S)-2-iodobutane.
Physical and Optical Properties
Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
The specific rotation of optically pure (S)-2-iodobutane is reported as +15.90°.[1] Its enantiomer, (R)-2-iodobutane, would exhibit a specific rotation of -15.90°. A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out.[2][7]
Table 1: Quantitative Data for (2S)-2-Iodobutane
| Property | Value | Reference |
| Molecular Formula | C₄H₉I | [8][9] |
| Molecular Weight | 184.02 g/mol | [8][9] |
| Boiling Point | ~120 °C | [10] |
| Specific Rotation [α] | +15.90° | |
| Chiral Centers | 1 | [9] |
Stereochemistry of Reactions
(2S)-2-iodobutane is an excellent substrate for studying the stereochemical outcomes of nucleophilic substitution (SN1 and SN2) and elimination reactions.[11]
The SN2 reaction is a one-step process where a nucleophile attacks the carbon center from the side opposite to the leaving group.[12] This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, a phenomenon known as a Walden inversion.
If (2S)-2-iodobutane undergoes an SN2 reaction with a nucleophile (e.g., hydroxide, OH⁻), the product will have the opposite (R) configuration.
Caption: SN2 reaction pathway showing inversion of configuration.
The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. This intermediate is achiral.[12] The nucleophile can then attack this planar intermediate from either face with equal probability, resulting in a racemic mixture of both (R) and (S) products.[11][12]
A classic experiment demonstrating stereochemical principles involves reacting optically active 2-iodobutane with sodium iodide (NaI) in an acetone solvent.[13][14] In this Finkelstein reaction, the iodide ion (I⁻) acts as both the nucleophile and the leaving group.
Each SN2 attack by an iodide ion on a molecule of (2S)-2-iodobutane causes a Walden inversion, forming (2R)-2-iodobutane.[13] The newly formed (R)-enantiomer can then be attacked by another iodide ion, inverting it back to the (S)-enantiomer. This continuous series of inversions eventually leads to a 50:50 equilibrium mixture of the (S) and (R) enantiomers.[13][14] This process, known as racemization, results in the complete loss of optical activity in the solution.[7][15]
Caption: Workflow illustrating racemization of (2S)-2-iodobutane with NaI.
Experimental Protocols
This procedure describes a common method for synthesizing (2S)-2-iodobutane with retention of stereochemical purity, often utilizing a variation of the Appel reaction.[16]
Materials:
-
(S)-2-butanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous diethyl ether (solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator, separatory funnel, standard glassware
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine and imidazole in anhydrous diethyl ether. Cool the mixture in an ice bath.
-
Addition of Iodine: Add solid iodine portion-wise to the stirred solution. The mixture will turn into a dark, thick slurry.
-
Addition of Alcohol: Slowly add (S)-2-butanol to the reaction mixture. The reaction is typically exothermic. Allow the mixture to stir and slowly warm to room temperature over several hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude product by fractional distillation to obtain pure (2S)-2-iodobutane.
Objective: To measure the specific rotation of the synthesized (2S)-2-iodobutane to confirm its optical purity.
Materials:
-
Synthesized (2S)-2-iodobutane
-
High-purity solvent (e.g., ethanol or chloroform)
-
Polarimeter
-
Volumetric flask (10 mL)
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh a sample of pure (2S)-2-iodobutane (e.g., 0.5 g) and dissolve it in the chosen solvent in a 10 mL volumetric flask. Fill the flask to the mark.
-
Polarimeter Calibration: Calibrate the polarimeter using a blank sample containing only the pure solvent.
-
Measurement: Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.
-
Data Collection: Measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length of the sample tube in decimeters (dm)
-
Conclusion
(2S)-2-iodobutane serves as a quintessential model for understanding the principles of stereochemistry. Its well-defined chiral center allows for the clear demonstration of concepts such as Cahn-Ingold-Prelog priority rules, optical activity, and the stereochemical outcomes of substitution reactions. The predictable inversion of configuration in SN2 reactions and racemization under specific conditions highlight the profound impact of reaction mechanisms on the three-dimensional structure of molecules. For researchers in organic synthesis and drug development, a thorough grasp of these principles is indispensable for the rational design and synthesis of stereochemically pure compounds.
References
- 1. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]
- 2. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 3. myheplus.com [myheplus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - What do (2S,3S) and similar notations mean? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. sarthaks.com [sarthaks.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. 2-Iodobutane | 513-48-4 | AAA51348 | Biosynth [biosynth.com]
- 11. 2-Iodobutane, (2S)- | 29882-56-2 | Benchchem [benchchem.com]
- 12. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. doubtnut.com [doubtnut.com]
- 14. doubtnut.com [doubtnut.com]
- 15. doubtnut.com [doubtnut.com]
- 16. echemi.com [echemi.com]
IUPAC name and CAS number for (S)-2-Iodobutane
An In-depth Technical Guide to (S)-2-Iodobutane
This technical guide provides comprehensive information on (S)-2-Iodobutane for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthesis, and key reactions, with a focus on experimental details and mechanistic understanding.
Compound Identification
(S)-2-Iodobutane is a chiral haloalkane that serves as a valuable intermediate in stereospecific organic synthesis.
| Identifier | Value |
| IUPAC Name | (2S)-2-iodobutane[1] |
| CAS Number | 29882-56-2[1] |
| Synonyms | (S)-(+)-2-Iodobutane, (+)-2-Iodobutane[1] |
| Molecular Formula | C₄H₉I[1] |
| Molecular Weight | 184.02 g/mol [1] |
Physicochemical and Spectroscopic Data
The physical properties of (S)-2-Iodobutane are identical to its enantiomer and the racemic mixture. Spectroscopic data provides the basis for its structural characterization.
Table 2.1: Physical Properties of 2-Iodobutane
| Property | Value |
| Appearance | Colorless liquid with an ether-like odor[2] |
| Melting Point | -104 °C[3][4] |
| Boiling Point | 119-120 °C[3][4] |
| Density | 1.598 g/mL at 25 °C[4][5] |
| Refractive Index (n²⁰/D) | 1.499[4][5] |
| Solubility | Insoluble in water; soluble in alcohol and diethyl ether[4][5] |
| Flash Point | 24 °C (75.2 °F)[5] |
Table 2.2: Spectroscopic Data for 2-Iodobutane
| Spectrum | Key Features |
| ¹H NMR | Four distinct proton environments are observed.[6][7] |
| ¹³C NMR | The spectrum shows four resonance signals, corresponding to the four unique carbon atoms.[6] |
| Infrared (IR) | Characteristic absorptions include C-I stretching (~500-600 cm⁻¹), C-H bending (~1365-1470 cm⁻¹), and C-H stretching (~2845-2975 cm⁻¹).[6] |
| Mass Spectrometry (MS) | Prominent fragment ions are observed at m/z = 29 and 41, with a small peak for ionized iodine at m/z = 127.[6] |
Synthesis and Reactions
(S)-2-Iodobutane is typically synthesized and utilized in reactions that require stereochemical control, primarily through Sₙ2 mechanisms.
Synthesis via Sₙ2 Reaction
A common method for preparing (S)-2-Iodobutane is via a nucleophilic substitution reaction that proceeds with an inversion of stereochemistry (Walden inversion). To obtain the (S)-enantiomer, the starting material must have the (R)-configuration at the stereocenter.
Experimental Protocol: Synthesis of (S)-2-Iodobutane from (R)-2-Butanol
This protocol is based on a two-step process involving the conversion of the alcohol to a better leaving group (tosylate), followed by substitution with iodide.
-
Preparation of (R)-butan-2-yl tosylate:
-
Dissolve (R)-2-butanol in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1.1 molar ratio (alcohol:TsCl).
-
Stir the mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold dilute HCl and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (R)-butan-2-yl tosylate.
-
-
Substitution with Iodide (Finkelstein Reaction):
-
Dissolve the crude (R)-butan-2-yl tosylate in acetone.
-
Add sodium iodide (NaI) in a 1.5-fold molar excess.
-
Reflux the mixture for several hours. The precipitation of sodium tosylate indicates the progress of the reaction.
-
After cooling to room temperature, filter off the precipitate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and 5% sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the resulting (S)-2-Iodobutane by distillation.
-
Below is a diagram illustrating the workflow for this synthesis.
Key Reactions
(S)-2-Iodobutane is an excellent substrate for Sₙ2 reactions due to the good leaving group ability of iodide. These reactions proceed with an inversion of configuration.
Sₙ2 Reaction Mechanism
The Sₙ2 reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the carbon center.
Racemization with Sodium Iodide
Applications in Research and Development
(S)-2-Iodobutane is a key building block in the synthesis of chiral molecules. Its defined stereochemistry allows for the creation of specific enantiomers of more complex structures, which is critical in the development of pharmaceuticals and other bioactive compounds where stereoisomers can have vastly different biological activities. Its utility as a reactive intermediate makes it a staple in synthetic organic chemistry for introducing a sec-butyl group with stereochemical precision.[2]
References
- 1. 2-Iodobutane, (2S)- | C4H9I | CID 12475337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodobutane | CAS#:513-48-4 | Chemsrc [chemsrc.com]
- 4. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 5. 2-碘丁烷 ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 6. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. doubtnut.com [doubtnut.com]
- 9. organic chemistry - What happens when (+) 2-iodobutane is treated with NaI in acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Stereospecific Synthesis of (2S)-2-Iodobutane from (S)-2-Butanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (2S)-2-iodobutane from (S)-2-butanol, a classic example of a stereospecific nucleophilic substitution reaction. Chiral alkyl iodides, such as (2S)-2-iodobutane, are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents where precise stereochemistry is crucial for biological activity. This document details the underlying reaction theory, presents a robust experimental protocol, and includes quantitative data and characterization methods. The synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which is characterized by a complete inversion of stereochemistry at the chiral center.
Reaction Theory and Mechanism
The conversion of a secondary alcohol, such as (S)-2-butanol, to the corresponding alkyl iodide with inversion of configuration is achieved through an S(_N)2 reaction. The direct displacement of the hydroxyl (-OH) group is not feasible as it is a poor leaving group. Therefore, the hydroxyl group must first be converted into a good leaving group. Several methods can accomplish this transformation, with the Appel reaction being a highly effective one-pot procedure.
The S(_N)2 Mechanism: A Concerted Pathway
The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[1] This concerted mechanism involves a transition state in which the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.[1] A key stereochemical outcome of the S(_N)2 reaction at a chiral center is the inversion of configuration, often referred to as a Walden inversion.[2]
The Appel Reaction
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl iodides using triphenylphosphine (PPh(_3)) and iodine (I(_2)). The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
The mechanism of the Appel reaction involves the following key steps:
-
Activation of Triphenylphosphine: Triphenylphosphine reacts with iodine to form a phosphonium salt intermediate.
-
Formation of an Alkoxyphosphonium Salt: The alcohol attacks the phosphonium salt, displacing an iodide ion and forming an alkoxyphosphonium iodide.
-
Nucleophilic Substitution: The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an S(_N)2 fashion. This backside attack leads to the displacement of triphenylphosphine oxide and the formation of the alkyl iodide with inverted stereochemistry.
Experimental Protocol: The Appel Reaction
This section details a representative experimental protocol for the synthesis of (2S)-2-iodobutane from (S)-2-butanol.
Materials and Reagents:
-
(S)-2-Butanol
-
Triphenylphosphine (PPh(_3))
-
Iodine (I(_2))
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and imidazole (3.0 equivalents). Dissolve the solids in anhydrous dichloromethane.
-
Addition of Iodine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of iodine (1.5 equivalents) in dichloromethane to the stirred mixture.
-
Addition of Alcohol: Once the iodine has been added, add a solution of (S)-2-butanol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure (2S)-2-iodobutane.
Data Presentation
Quantitative data for the reagents and expected experimental results are summarized in the following tables.
Table 1: Properties of Key Reagents and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (S)-2-Butanol | 74.12 | 99.5 | 0.808 |
| Triphenylphosphine | 262.29 | 377 | - |
| Iodine | 253.81 | 184.3 | 4.933 |
| Imidazole | 68.08 | 256 | - |
| (2S)-2-Iodobutane | 184.02 | 119-120 | 1.598 |
Table 2: Typical Experimental Parameters and Results
| Parameter | Value |
| Scale ((S)-2-butanol) | 10.0 g (134.9 mmol) |
| Triphenylphosphine | 53.1 g (202.4 mmol, 1.5 eq) |
| Iodine | 51.3 g (202.4 mmol, 1.5 eq) |
| Imidazole | 27.5 g (404.7 mmol, 3.0 eq) |
| Solvent (DCM) | 250 mL |
| Reaction Time | 16 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Isolated Yield | ~19.8 g (~80%) |
| Appearance | Colorless liquid |
Optical Rotation --INVALID-LINK--
| Expected: > +10.0° |
Mandatory Visualizations
Reaction Pathway and Mechanism
Caption: SN2 conversion of (S)-2-butanol to (2S)-2-iodobutane.
Experimental Workflow
Caption: Workflow for the synthesis of (2S)-2-iodobutane.
Characterization of (2S)-2-Iodobutane
The identity and purity of the synthesized (2S)-2-iodobutane can be confirmed by various spectroscopic methods and polarimetry.
Table 3: Spectroscopic Data for 2-Iodobutane
| Technique | Characteristic Peaks |
| IR (Infrared) | ~2960 cm
|
| ¹H NMR (Proton NMR) | δ ~4.1 (m, 1H, -CHI-), δ ~1.8 (m, 2H, -CH₂-), δ ~1.5 (d, 3H, -CHI-CH₃), δ ~1.0 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (Carbon NMR) | δ ~35 (-CHI-), δ ~33 (-CH₂-), δ ~25 (-CHI-CH₃), δ ~12 (-CH₂-CH₃) |
| Mass Spec (MS) | m/z = 184 (M
|
Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent used.
Polarimetry: The stereochemical outcome of the reaction is confirmed by measuring the optical rotation of the product. Enantiomerically pure (S)-2-butanol should yield (2S)-2-iodobutane with a positive specific rotation. The enantiomeric excess (ee) can be calculated by comparing the observed specific rotation with the literature value for the enantiomerically pure compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Iodine is corrosive and can cause stains.
-
Triphenylphosphine is an irritant.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.
Conclusion
The synthesis of (2S)-2-iodobutane from (S)-2-butanol is a robust and illustrative example of a stereospecific S(_N)2 reaction. The Appel reaction provides an effective one-pot method for this transformation, yielding the product with high stereochemical fidelity and in good yield. Careful execution of the experimental protocol and purification steps is essential to obtain a product of high purity suitable for further use in stereoselective organic synthesis. This guide provides the necessary theoretical background and practical details for researchers to successfully perform this important transformation.
References
An In-depth Technical Guide on the Specific Rotation and Optical Activity of (S)-(+)-2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical properties of (S)-(+)-2-iodobutane, focusing on its specific rotation and the principles of its optical activity. Detailed experimental protocols, safety information, and a summary of its chiroptical data are presented to support research and development in synthetic chemistry and pharmacology.
Introduction to Chirality and Optical Activity
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Such molecules are called enantiomers. A primary physical property that distinguishes enantiomers is their interaction with plane-polarized light. Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
(S)-(+)-2-Iodobutane is a chiral alkyl halide where the second carbon atom is a stereocenter, bonded to four different groups: an iodine atom, an ethyl group, a methyl group, and a hydrogen atom. The "(S)" designation refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, rotating the plane of plane-polarized light in a clockwise direction.
Quantitative Data on Specific Rotation
The specific rotation ([α]) is a fundamental, quantitative measure of a compound's optical activity. It is a characteristic physical property for a given chiral molecule under specific conditions. The relationship between the observed rotation (α), specific rotation, concentration (c), and the path length (l) of the polarimeter cell is defined by Biot's Law:
[α] = α / (l * c)
For (S)-(+)-2-iodobutane and its enantiomer, (R)-(-)-2-iodobutane, the specific rotation values are equal in magnitude but opposite in sign.[1]
| Compound | CAS Number | Molecular Formula | Specific Rotation ([α]) |
| (S)-(+)-2-Iodobutane | 29882-56-2 | C₄H₉I | +15.90° |
| (R)-(-)-2-Iodobutane | 52152-71-3 | C₄H₉I | -15.90° |
Standard conditions for specific rotation measurements are typically at a specified temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589.3 nm). However, the specific solvent and concentration for the reported value of +15.90° for (S)-(+)-2-iodobutane are not consistently cited in readily available literature, a common issue for older, established data. Based on its solubility, suitable solvents include ethanol and diethyl ether.
Experimental Protocol for Determining Optical Activity
The following is a detailed methodology for the measurement of the optical rotation of (S)-(+)-2-iodobutane using a polarimeter.
Materials and Equipment
-
Sample: High-purity (S)-(+)-2-iodobutane
-
Solvent: Spectroscopic grade ethanol (or diethyl ether)
-
Equipment:
-
Polarimeter (sensitive to ±0.01°)
-
Sodium lamp (D-line, 589.3 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flasks (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Syringes and needles
-
Pasteur pipettes
-
Safety and Handling Precautions
2-Iodobutane is a flammable liquid and vapor that can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames. All equipment used for handling must be properly grounded to prevent static discharge.
Experimental Workflow
The process of determining the specific rotation involves sample preparation, instrument calibration, measurement, and calculation.
References
An In-depth Technical Guide to the Molecular Orbital Analysis and LUMO of (2S)-2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular orbital (MO) analysis of (2S)-2-iodobutane, with a specific focus on the Lowest Unoccupied Molecular Orbital (LUMO) and its implications for chemical reactivity. This document outlines the computational methodologies used for such analyses and presents the expected qualitative and quantitative results based on established principles of quantum chemistry.
Introduction to Molecular Orbital Theory in Drug Development
Molecular orbital theory is a cornerstone of modern computational chemistry, offering profound insights into the electronic structure and reactivity of molecules. For drug development professionals, understanding the distribution and energy of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO represents the region from which a molecule is most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
(2S)-2-Iodobutane, a chiral secondary haloalkane, serves as a classic substrate in the study of nucleophilic substitution (SN2) reactions. An analysis of its LUMO is essential for understanding the mechanism of these reactions at a quantum-mechanical level. The LUMO's spatial distribution and energy dictate the trajectory of nucleophilic attack and the facility of the substitution process.
Computational Methodology
The data and principles discussed in this guide are derived from computational quantum chemistry methods. A typical experimental protocol for the molecular orbital analysis of (2S)-2-iodobutane is detailed below.
Experimental Protocol: Density Functional Theory (DFT) Calculation
A common and reliable method for analyzing the electronic structure of organic molecules is Density Functional Theory (DFT).
-
Structure Preparation : An initial 3D structure of (2S)-2-iodobutane is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on a realistic molecular geometry.
-
Method : DFT
-
Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost.
-
Basis Set : 6-31G(d,p) is a popular Pople-style basis set that provides a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
-
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy and Molecular Orbital Calculation : Using the optimized geometry, a single-point energy calculation is run with the same DFT method and basis set to compute the molecular orbitals and their corresponding energy levels.
-
Population Analysis : A population analysis, such as Mulliken or, preferably, Natural Bond Orbital (NBO) analysis, is performed to determine the partial atomic charges on each atom in the molecule. NBO analysis is generally considered more robust and less basis-set dependent than Mulliken analysis.
-
Data Extraction and Visualization : The output files from the calculation are processed to extract key data, including HOMO and LUMO energies, atomic charges, and bond lengths. The molecular orbitals themselves are visualized using software like GaussView, Avogadro, or VMD to understand their spatial characteristics.
The logical workflow for this computational analysis is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the expected quantitative data from a DFT analysis of (2S)-2-iodobutane. These are representative values based on calculations of similar haloalkanes and are presented for illustrative purposes.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (Hartree) | Energy (eV) |
| HOMO Energy | -0.325 | -8.84 |
| LUMO Energy | 0.015 | 0.41 |
| HOMO-LUMO Gap | 0.340 | 9.25 |
Table 2: Key Atomic Charges and Bond Length
| Parameter | Value |
| Mulliken Charge on C2 | +0.15 |
| Mulliken Charge on Iodine | -0.25 |
| C-I Bond Length | 2.14 Å |
Note: The polarization of the C-I bond results in a partial positive charge on the carbon atom and a partial negative charge on the more electronegative iodine atom.
Analysis of the LUMO of (2S)-2-Iodobutane
The Lowest Unoccupied Molecular Orbital (LUMO) of 2-iodobutane is of paramount importance in understanding its reactivity towards nucleophiles.
Key Characteristics:
-
Nature of the Orbital : The LUMO is an antibonding sigma orbital (σ*) .
-
Spatial Distribution : This σ* orbital is primarily localized along the axis of the carbon-iodine (C-I) bond. It features a large lobe on the carbon atom (C2) and another large lobe on the iodine atom, with a nodal plane between them. The lobe on the carbon atom is situated on the side opposite to the C-I bond, making it accessible for "back-side" attack by a nucleophile.
-
Energetic Significance : The relatively low energy of the C-I σ* orbital makes it an accessible acceptor orbital for the electrons of an incoming nucleophile. The energy of this LUMO is lower in iodoalkanes compared to bromo- or chloroalkanes, which contributes to the higher reactivity of iodoalkanes as the C-I bond is weaker.
Implications for Reactivity: The SN2 Mechanism
The characteristics of the LUMO provide a clear quantum-mechanical picture of the SN2 reaction mechanism. According to Frontier Molecular Orbital (FMO) theory, a chemical reaction is favored when the HOMO of one molecule (the nucleophile) can interact effectively with the LUMO of another (the electrophile).
In the reaction of (2S)-2-iodobutane with a nucleophile (Nu-):
-
The HOMO of the nucleophile, which is typically a non-bonding orbital (lone pair) or a π-bonding orbital, donates its electrons.
-
These electrons are donated into the LUMO (the C-I σ* orbital) of the 2-iodobutane.
-
For this interaction to be effective and lead to bonding, the HOMO of the nucleophile must overlap with the large lobe of the LUMO on the carbon atom. This occurs via a back-side attack, precisely along the trajectory predicted by the SN2 mechanism (180° relative to the leaving group).
-
As electron density flows from the nucleophile's HOMO into the electrophile's LUMO, the antibonding nature of the σ* orbital is populated. This weakens and ultimately breaks the C-I bond, leading to the displacement of the iodide leaving group and the formation of a new C-Nu bond with an inversion of stereochemistry at the carbon center.
The following diagram illustrates this critical orbital interaction.
Conclusion
The molecular orbital analysis of (2S)-2-iodobutane provides a detailed and fundamental understanding of its electronic structure and reactivity. The LUMO, identified as the C-I σ* antibonding orbital, is the key frontier orbital that governs the molecule's behavior as an electrophile. Its energy and spatial localization dictate the pathway for nucleophilic attack, offering a clear rationale for the stereospecificity and mechanism of SN2 reactions. For scientists in drug development, leveraging such computational analyses can be instrumental in predicting reaction mechanisms, understanding drug-receptor interactions, and designing novel molecular entities with desired chemical properties.
An In-depth Technical Guide to the Stability, Storage, and Handling of (2S)-2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability, storage, and handling for the chiral compound (2S)-2-Iodobutane. Understanding these characteristics is paramount for ensuring its chemical integrity, enantiomeric purity, and safety in research and development settings.
Chemical Stability and Degradation Pathways
(2S)-2-Iodobutane is a chiral secondary alkyl iodide that is susceptible to degradation through several pathways, primarily influenced by light, heat, and the presence of bases or oxidizing agents. Its stability is a key consideration, especially when its specific stereochemistry is crucial for a synthetic outcome.
Key Stability Concerns:
-
Light Sensitivity: As with many alkyl iodides, (2S)-2-Iodobutane is sensitive to light.[1][2][3] Photodissociation of the carbon-iodine bond can occur, leading to the formation of radical species. This can initiate a cascade of reactions, including racemization and the formation of various degradation products.
-
Thermal Liability: While generally stable at ambient temperatures, elevated temperatures can promote elimination reactions.[4]
-
Racemization: The chiral integrity of (2S)-2-Iodobutane can be compromised under certain conditions. A notable example is the treatment with sodium iodide in acetone, which leads to racemization through multiple S(_N)2 Walden inversions.[5][6] In this process, the iodide ion acts as both the nucleophile and the leaving group, leading to a loss of optical activity.
-
Elimination Reactions: In the presence of strong bases, (2S)-2-Iodobutane can undergo E2 elimination to yield a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). The use of sterically hindered bases, such as potassium t-butoxide, can influence the product ratio, favoring the Hofmann product (1-butene).[1]
-
Incompatibility with Oxidizing Agents: (2S)-2-Iodobutane is incompatible with strong oxidizing agents.[1][7] Reactions with these agents can be vigorous and lead to the formation of hazardous decomposition products.
Degradation Products
The primary degradation products of (2S)-2-Iodobutane depend on the degradation pathway:
-
Elimination: 1-butene, cis-2-butene, trans-2-butene.
-
Racemization: (R)-2-Iodobutane.
-
Photodegradation: Can lead to the formation of iodine, butane, and various recombination products.
Role of Stabilizers
Commercial preparations of 2-iodobutane are often stabilized with copper.[8] Copper acts as a scavenger for iodine that may be formed upon decomposition. By reacting with iodine, copper prevents it from participating in further degradation reactions, thereby enhancing the shelf-life of the compound.
Quantitative Stability Data
| Parameter | Condition | Observation | Citation |
| Light Sensitivity | Exposure to light | Prone to decomposition and discoloration. | [1][2][3] |
| Thermal Stability | Ambient Temperature | Generally stable. | [3] |
| Elevated Temperature | Can undergo elimination reactions. | [4] | |
| Base Stability | Strong Bases (e.g., KOH) | Undergoes elimination to form butenes. | [2] |
| Bulky Bases (e.g., K-t-butoxide) | Favors formation of 1-butene (Hofmann product). | [1] | |
| Chiral Stability | Presence of NaI in acetone | Undergoes racemization. | [5][6] |
| Incompatibilities | Strong Oxidizing Agents | Incompatible. | [1][7] |
| Strong Bases | Incompatible. | [1] |
Storage and Handling
Proper storage and handling procedures are crucial to maintain the quality and safety of (2S)-2-Iodobutane.
Recommended Storage Conditions
| Parameter | Recommendation | Citation |
| Temperature | Store in a cool place. | |
| Light | Protect from light; store in amber or opaque containers. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
Handling Precautions
(2S)-2-Iodobutane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
Fire Safety:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.
Experimental Protocols
Protocol for Assessing Photostability
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for (2S)-2-Iodobutane.
Objective: To evaluate the impact of light exposure on the enantiomeric purity and impurity profile of (2S)-2-Iodobutane.
Materials:
-
(2S)-2-Iodobutane
-
Chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials)
-
Dark control containers (wrapped in aluminum foil)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon or metal halide lamp)
-
Calibrated radiometer/lux meter
-
Chiral HPLC system with a suitable chiral column (e.g., a polysaccharide-based column)
-
HPLC grade solvents
Procedure:
-
Sample Preparation: Prepare solutions of (2S)-2-Iodobutane in a suitable inert solvent (e.g., hexane or acetonitrile) at a known concentration.
-
Exposure:
-
Place the transparent containers with the sample in the photostability chamber.
-
Place the dark control samples in the same chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw samples at appropriate time intervals.
-
Analysis:
-
Analyze the samples by a validated chiral HPLC method to determine the enantiomeric excess and the formation of any degradation products.
-
Compare the results from the exposed samples with those from the dark control to differentiate between light-induced and thermal degradation.
-
Protocol for Assessing Thermal Stability (Accelerated Stability Study)
Objective: To evaluate the impact of elevated temperature on the enantiomeric purity and impurity profile of (2S)-2-Iodobutane.
Materials:
-
(2S)-2-Iodobutane
-
Suitable sealed containers (e.g., amber glass vials with screw caps)
-
Temperature-controlled stability ovens
-
Chiral HPLC system
-
HPLC grade solvents
Procedure:
-
Sample Preparation: Place neat (2S)-2-Iodobutane or a solution in a suitable high-boiling inert solvent into the containers and seal them.
-
Storage: Place the samples in stability ovens at various elevated temperatures (e.g., 40°C, 60°C). Also, store control samples at the recommended storage temperature (e.g., 4°C).
-
Sampling: Remove samples from the ovens at specified time points (e.g., 1, 2, 4 weeks).
-
Analysis:
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples using a validated chiral HPLC method to determine the enantiomeric excess and the presence of degradation products.
-
Compare the results to the control samples to assess the rate of degradation at different temperatures.
-
Visualizations
Caption: Factors influencing the stability of (2S)-2-Iodobutane.
Caption: Workflow for photostability testing of (2S)-2-Iodobutane.
References
- 1. chemicalprocessing.com [chemicalprocessing.com]
- 2. Chemicals [intertek.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Stability Testing White Paper - SciCord [scicord.com]
- 5. Download Chemical Whitepaper - DFGE - Institute for Energy, Ecology and Economy [dfge.de]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
A Technical Guide to the Solubility of 2-Iodobutane in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of 2-iodobutane, a significant alkyl halide used in organic synthesis and as a pharmaceutical intermediate.[1][2] Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development. This guide synthesizes available data on its solubility, outlines experimental protocols for its determination, and illustrates key concepts through logical diagrams.
Physicochemical Properties of 2-Iodobutane
2-Iodobutane, also known as sec-butyl iodide, is a colorless liquid haloalkane.[1][3] Its structure, featuring a butane backbone with an iodine atom on the second carbon, dictates its physical and chemical properties, including its solubility.[4] The carbon-iodine bond is the least polar among carbon-halogen bonds, and the molecule's overall polarity is low.[5]
| Property | Value | Reference |
| CAS Number | 513-48-4 | [1] |
| Molecular Formula | C₄H₉I | [1] |
| Molecular Weight | 184.02 g/mol | [1] |
| Boiling Point | 119-120 °C | [1] |
| Melting Point | -104 °C | [1] |
| Density | 1.598 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.499 | [1] |
Solubility Profile
The solubility of a substance is governed by the principle of "like dissolves like," which states that compounds with similar polarities and intermolecular forces tend to be miscible.[6] As a relatively nonpolar molecule, 2-iodobutane's solubility is highest in nonpolar and weakly polar organic solvents where London dispersion forces are the predominant intermolecular interactions.[5][7] Conversely, it is insoluble or only slightly soluble in highly polar solvents like water, as the energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the weak interactions formed with 2-iodobutane molecules.[5][7][8]
While specific quantitative solubility data (e.g., in g/100 mL) for 2-iodobutane is not extensively documented in publicly available literature, a qualitative and miscibility profile can be constructed from chemical data sheets and foundational chemical principles.
Table 1: Qualitative Solubility of 2-Iodobutane in Common Solvents
| Solvent Class | Specific Solvent | Solubility / Miscibility | Citation |
| Alcohols (Polar, Protic) | Ethanol, Methanol | Soluble | [1][9][10] |
| Ethers (Weakly Polar, Aprotic) | Diethyl Ether | Soluble | [1][9][10] |
| Tetrahydrofuran (THF) | Miscible (Inferred) | ||
| Ketones (Polar, Aprotic) | Acetone | Soluble / Miscible | [11][12] |
| Alkanes (Nonpolar) | Hexane, Heptane | Miscible (Inferred) | [5][7] |
| Aromatic Hydrocarbons (Nonpolar) | Toluene, Benzene | Miscible (Inferred) | [5][7] |
| Halogenated Solvents | Dichloromethane | Miscible (Inferred) | [5][7] |
| Highly Polar, Protic | Water | Insoluble / Slightly Soluble | [1][2][3][10] |
Note: "Soluble" indicates that a significant amount dissolves, as stated in the cited literature. "Miscible (Inferred)" is based on the "like dissolves like" principle for solvents with similar low polarity to 2-iodobutane; these substances are expected to mix in all proportions to form a homogeneous solution.
Caption: Relationship between 2-Iodobutane's polarity and its solubility in various solvent classes.
Experimental Protocols for Solubility Determination
Precise solubility determination requires standardized experimental procedures. Below are methodologies for both qualitative classification and quantitative measurement.
This method rapidly assigns a compound to a solubility class and is useful for initial screening.[13][14]
-
Preparation : Place approximately 25 mg (or 0.05 mL) of 2-iodobutane into a small, clean test tube.
-
Solvent Addition : Add 0.75 mL of the chosen solvent (e.g., water, 5% HCl, hexane) in three equal portions.
-
Mixing : After each addition, vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.
-
Observation : Visually inspect the mixture against a contrasting background. A complete lack of a second phase (liquid layer or solid particles) indicates solubility. The formation of layers, cloudiness (emulsion), or undissolved droplets indicates insolubility or partial solubility.[15]
-
Classification : Based on the observation, classify the compound's solubility in that specific solvent. The workflow can be followed systematically to characterize the compound.
Caption: A simplified workflow for the qualitative determination of solubility.
This protocol provides a precise measure of solubility (e.g., in g/100 mL) at a specific temperature.
-
Equilibration : Place an excess amount of 2-iodobutane into a sealed vessel containing a known volume (e.g., 25 mL) of the desired solvent. The vessel should be placed in a temperature-controlled water bath or incubator set to the target temperature (e.g., 25 °C).
-
Saturation : Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure the solvent becomes fully saturated and the system reaches equilibrium. After stirring, allow the mixture to stand without agitation for several hours to let undissolved 2-iodobutane settle.
-
Sampling : Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no undissolved solute is transferred.
-
Solvent Evaporation : Transfer the aliquot to a pre-weighed, dry evaporating dish. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of 2-iodobutane to avoid loss of the solute.
-
Mass Determination : Once the solvent is fully evaporated, re-weigh the evaporating dish containing the 2-iodobutane residue. The difference in mass corresponds to the amount of solute dissolved in the sampled volume.
-
Calculation : Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100
Alternative analytical methods, such as determining the concentration of the saturated solution via gas chromatography (GC) with a pre-established calibration curve or by measuring changes in physical properties like density or refractive index, can also be employed for quantification.[16]
References
- 1. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vedantu.com [vedantu.com]
- 9. 2-Iodobutane CAS#: 513-48-4 [m.chemicalbook.com]
- 10. 2-Iodobutane = 98 , copper stabilizer 513-48-4 [sigmaaldrich.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Statement-I: Optically active 2-idoibutane on treatment with `NaI` in acetone undergoes racemisation. Because Statement-II: Repeated Walden inversions on the reactant and its product evantually gives a racemic mixure. [allen.in]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Solvent Miscibility Table [sigmaaldrich.com]
- 16. purification - Ways to determine the concentration of alkyl halides in organic solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols: (2S)-2-Iodobutane as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-Iodobutane is a versatile chiral building block in organic synthesis, primarily utilized for the stereospecific introduction of a sec-butyl group. Its utility stems from the excellent leaving group ability of the iodide and the defined stereochemistry at the C2 position. This document provides detailed application notes and experimental protocols for key transformations involving (2S)-2-iodobutane, focusing on stereospecific nucleophilic substitution reactions.
Overview of Reactivity
(2S)-2-Iodobutane is a secondary alkyl halide and, as such, can undergo both substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. To maintain stereochemical integrity, S(_N)2 reactions are preferred. In an S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the iodine from the side opposite to the carbon-iodine bond. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center.
For successful application as a chiral building block, it is crucial to employ reaction conditions that favor the S(_N)2 pathway. This typically involves the use of strong, non-bulky nucleophiles and polar aprotic solvents.
Stereospecific Synthesis of Chiral Alkanes via Corey-House Synthesis
The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an organocuprate (Gilman reagent) with an organic halide. This reaction is known to proceed with inversion of configuration when a chiral alkyl halide is used, making it an excellent application for (2S)-2-iodobutane to generate new chiral alkanes. A key advantage of this method is the ability to couple two different alkyl groups.
One notable application is the synthesis of chiral hydrocarbons, such as the diastereomers of 3,5-dimethylheptane.
Application Example: Synthesis of (3S,5S)-3,5-Dimethylheptane
In this example, a lithium di-(S)-sec-butylcuprate, formed from (S)-2-iodobutane, is coupled with another molecule of (S)-2-iodobutane to yield the chiral alkane (3S,5S)-3,5-dimethylheptane.
Experimental Protocol: Synthesis of Lithium di-((S)-sec-butyl)cuprate and subsequent coupling
Step 1: Preparation of (S)-sec-butyllithium
-
To a solution of (S)-2-iodobutane (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), is slowly added a solution of sec-butyllithium (2.0 eq) in a non-polar solvent (e.g., pentane or hexane).
-
The reaction mixture is stirred at this temperature for 1-2 hours.
Step 2: Formation of the Gilman Reagent
-
In a separate flask, a slurry of copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
The freshly prepared (S)-sec-butyllithium solution from Step 1 is slowly transferred via cannula to the CuI slurry.
-
The mixture is allowed to warm slightly to approximately -30 °C and stirred for 1 hour to ensure the formation of the lithium di-((S)-sec-butyl)cuprate.
Step 3: Corey-House Coupling
-
The Gilman reagent solution is cooled back to -78 °C.
-
A solution of (S)-2-iodobutane (1.0 eq) in anhydrous diethyl ether is added dropwise to the Gilman reagent.
-
The reaction mixture is slowly allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO(_4)), and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to yield (3S,5S)-3,5-dimethylheptane.
Quantitative Data:
| Reactant | Product | Yield | Diastereomeric Excess (d.e.) |
| (S)-2-Iodobutane | (3S,5S)-3,5-Dimethylheptane | High | >98% |
Logical Workflow for Corey-House Synthesis:
Application Note: Elucidating the SN2 Reaction Mechanism using (2S)-2-Iodobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental concept in organic chemistry, critical for the synthesis of a vast array of molecules, including active pharmaceutical ingredients.[1] This reaction involves a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[2][3] The SN2 reaction is stereospecific, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product.[4] Specifically, the reaction proceeds with an inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[5][6]
This application note provides a detailed examination of the SN2 mechanism using the chiral substrate (2S)-2-iodobutane. We present protocols for kinetic analysis and product characterization, along with data interpretation, to provide a comprehensive understanding of this reaction class.
Core Principles of the SN2 Mechanism
The reaction between (2S)-2-iodobutane and a nucleophile, such as the azide ion (N₃⁻), serves as a classic example of the SN2 pathway.
-
Concerted Mechanism: The formation of the new carbon-nucleophile bond and the cleavage of the carbon-leaving group bond occur in a single, continuous step.[1] There are no intermediates, only a high-energy transition state.[7]
-
Bimolecular Kinetics: The reaction rate is dependent on the concentrations of both the substrate ((2S)-2-iodobutane) and the nucleophile (e.g., N₃⁻).[8][9] The rate law is expressed as: Rate = k[(2S)-2-Iodobutane][N₃⁻].[3] Doubling the concentration of either reactant will double the reaction rate.[9][10]
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[4][11] This trajectory is favored because it allows for optimal overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's Lowest Unoccupied Molecular Orbital (LUMO), which is the antibonding (σ*) orbital of the carbon-iodine bond.[4][6] Front-side attack is disfavored due to electrostatic repulsion between the electron-rich nucleophile and the leaving group.[5][11]
-
Inversion of Stereochemistry: The backside attack forces the three non-reacting substituents on the carbon to "flip" over, similar to an umbrella inverting in the wind.[6] This results in a product with the opposite stereochemical configuration. For (2S)-2-iodobutane, the reaction yields (2R)-2-azidobutane.[11]
-
Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric bulk around the reaction center.[2] Because the nucleophile must approach the carbon, bulky substituents hinder this approach and slow the reaction. The general reactivity trend for substrates is methyl > primary > secondary >> tertiary.[3][8] (2S)-2-iodobutane is a secondary halide and undergoes SN2 reactions at a moderate rate.[2]
Visualizing the Mechanism: (2S)-2-Iodobutane with Azide
The diagram below illustrates the concerted mechanism, the trigonal bipyramidal transition state, and the resulting inversion of stereochemistry.
Caption: SN2 reaction of (2S)-2-Iodobutane with azide ion.
Experimental Protocols
Protocol 1: Kinetic Analysis via Polarimetry
This protocol measures the change in optical rotation of the reaction mixture over time to determine the reaction rate. The starting material, (2S)-2-iodobutane, is dextrorotatory, while the product, (2R)-2-azidobutane, is levorotatory. The progress of the reaction can be monitored by observing the decrease and eventual inversion of the plane of polarized light.
Materials:
-
(2S)-2-Iodobutane
-
Sodium Azide (NaN₃)
-
Acetone (anhydrous)
-
Volumetric flasks (10 mL, 50 mL)
-
Pipettes
-
Polarimeter with a sodium lamp (589 nm) and a thermostatted cell
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M solution of (2S)-2-iodobutane by dissolving the appropriate mass in anhydrous acetone in a 50 mL volumetric flask.
-
Prepare a 0.2 M solution of sodium azide by dissolving the appropriate mass in anhydrous acetone in a 50 mL volumetric flask. Note: NaN₃ has limited solubility in acetone; ensure it is fully dissolved, warming gently if necessary, and then cooled to the reaction temperature.
-
-
Instrument Setup:
-
Turn on the polarimeter and allow the sodium lamp to warm up for at least 15 minutes.
-
Set the temperature of the polarimeter cell to 25°C.
-
Calibrate the instrument with a blank (pure acetone).
-
-
Reaction Initiation and Measurement:
-
Pipette 5.0 mL of the (2S)-2-iodobutane solution and 5.0 mL of the sodium azide solution into a clean, dry 25 mL Erlenmeyer flask.
-
Quickly mix the contents and immediately fill the polarimeter cell.
-
Record the optical rotation (α) at time t=0.
-
Continue to record the optical rotation at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) for at least 3 hours or until the reading is stable (α∞).
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant 'k' can be determined by plotting 1/([A]t - [B]t) * ln(([B]t[A]₀)/([A]t[B]₀)) versus time, where [A] and [B] are the concentrations of the reactants.
-
Alternatively, under pseudo-first-order conditions (e.g., [NaN₃] >> [(2S)-2-Iodobutane]), the rate constant can be found from the slope of a plot of ln(αt - α∞) versus time.
-
Protocol 2: Product Synthesis and Characterization
Procedure:
-
Synthesis:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of (2S)-2-iodobutane and 4.0 g of sodium azide in 50 mL of acetone.
-
Reflux the mixture with stirring for 6 hours.
-
-
Workup and Isolation:
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium iodide.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Add 50 mL of diethyl ether to the residue and wash with 2 x 30 mL of water to remove any remaining salts.
-
Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether via rotary evaporation to yield the crude (2R)-2-azidobutane.
-
-
Characterization:
-
Polarimetry: Prepare a solution of the purified product in acetone (e.g., 1 g/100 mL) and measure its specific rotation. Compare this value to the literature value to confirm the inversion of stereochemistry.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the product.
-
IR Spectroscopy: Acquire an IR spectrum. A strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide (N=N=N) stretching vibration.
-
Data Presentation
Table 1: Representative Kinetic Data for the Reaction of (2S)-2-Iodobutane with NaN₃
| Parameter | Value |
|---|---|
| Initial [(2S)-2-Iodobutane] | 0.1 M |
| Initial [NaN₃] | 0.1 M |
| Temperature | 25 °C |
| Solvent | Acetone |
| Rate Constant (k) | ~1.5 x 10⁻³ L mol⁻¹ s⁻¹ |
Table 2: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Specific Rotation [α] |
|---|---|---|---|
| (2S)-2-Iodobutane | C₄H₉I | 184.02 | +15.9° (neat) |
| (2R)-2-Azidobutane | C₄H₉N₃ | 99.13 | -21.0° (ethanol) |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedures described.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: Stereospecific Synthesis of (S)-2-Iodobutane via Sₙ2 Inversion
(S)-2-Iodobutane is a valuable chiral building block in organic synthesis, particularly for introducing a secondary butyl group with a defined stereocenter. Its utility is prominent in the development of pharmaceuticals and other complex chiral molecules. The stereospecific synthesis of this compound is crucial to ensure the enantiomeric purity of the final products, as different enantiomers can exhibit vastly different biological activities.
The protocol described herein employs a robust and highly stereospecific two-step method starting from the readily available and less expensive chiral precursor, (R)-2-butanol. The synthesis hinges on the principles of the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction, which is well-known for proceeding with a complete inversion of stereochemical configuration, a phenomenon known as Walden inversion.[1][2]
The strategy involves two key transformations:
-
Activation of the Hydroxyl Group : The hydroxyl group of (R)-2-butanol is a poor leaving group. It is first converted into a tosylate (p-toluenesulfonate), which is an excellent leaving group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step proceeds with retention of configuration at the chiral center.
-
Nucleophilic Substitution (Finkelstein Reaction) : The resulting (R)-2-butyl tosylate is then subjected to a Finkelstein reaction, where it is treated with sodium iodide (NaI) in acetone.[3][4] The iodide ion (I⁻) acts as the nucleophile, attacking the carbon atom bearing the tosylate group from the side opposite to the leaving group (backside attack).[2][5] This Sₙ2 displacement leads to the formation of (S)-2-iodobutane with an inverted stereochemistry. The choice of acetone as a solvent is strategic; sodium tosylate is insoluble in acetone, and its precipitation drives the equilibrium towards the product, ensuring a high yield.[4][6]
This method is highly reliable for producing (S)-2-iodobutane with high enantiomeric purity, directly dependent on the enantiomeric excess of the starting (R)-2-butanol.
Data Summary
Table 1: Physicochemical Properties of (S)-2-Iodobutane
| Property | Value | Reference |
| IUPAC Name | (2S)-2-iodobutane | [7] |
| CAS Number | 29882-56-2 | [7] |
| Molecular Formula | C₄H₉I | [7] |
| Molecular Weight | 184.02 g/mol | [7] |
| Boiling Point | 119-120 °C | [8][9] |
| Density | 1.598 g/mL at 25 °C | [8] |
| Specific Rotation [α] | +15.90° (neat) | [10] |
| Appearance | Colorless liquid | [8][11] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [8] |
Table 2: Typical Reaction Data and Expected Outcomes
| Parameter | Stage 1: Tosylation | Stage 2: Finkelstein Reaction |
| Starting Material | (R)-2-butanol | (R)-2-butyl tosylate |
| Key Reagents | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sodium Iodide (NaI), Acetone |
| Typical Scale (molar) | 0.1 mol | 0.09 mol |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (~56 °C) |
| Typical Reaction Time | 4-6 hours | 12-24 hours |
| Expected Yield | >90% | >85% |
| Expected Enantiomeric Excess (e.e.) | Matches starting alcohol | >98% (assuming >99% e.e. for starting alcohol) |
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample.[12] It is calculated as: e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|[13]
Experimental Workflow and Reaction Mechanism
The overall process from the starting material to the final product is outlined below, followed by a detailed illustration of the Sₙ2 mechanism responsible for the stereochemical inversion.
Caption: Overall workflow for the synthesis of (S)-2-Iodobutane.
Caption: Sₙ2 mechanism showing inversion of stereochemistry.
Detailed Experimental Protocols
Stage 1: Synthesis of (R)-2-butyl p-toluenesulfonate
Materials and Equipment:
-
(R)-2-butanol (>99% e.e.)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Diethyl ether
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-butanol (7.41 g, 0.1 mol) in anhydrous pyridine (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional 4 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 15 minutes to precipitate the product.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash successively with cold 5% HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield (R)-2-butyl tosylate as a colorless oil or white solid. The product can be used in the next step without further purification if it appears clean.
Stage 2: Synthesis of (S)-2-Iodobutane (Finkelstein Reaction)
Materials and Equipment:
-
(R)-2-butyl p-toluenesulfonate (from Stage 1)
-
Sodium iodide (NaI), dried
-
Anhydrous acetone
-
Diethyl ether
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask, place dried sodium iodide (20.2 g, 0.135 mol) and anhydrous acetone (120 mL).
-
Add the (R)-2-butyl tosylate (20.5 g, 0.09 mol) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring. A white precipitate of sodium tosylate should begin to form.[6]
-
Continue refluxing for 18-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Evaporate the majority of the acetone from the filtrate using a rotary evaporator.
-
Partition the residue between diethyl ether (100 mL) and water (100 mL).
-
Separate the layers and wash the organic layer with water (2 x 50 mL) and then with 5% sodium thiosulfate solution (1 x 50 mL) to remove any traces of iodine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary evaporation.
-
Purification: The crude (S)-2-iodobutane can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 119-120 °C.[8]
Characterization
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of 2-iodobutane.
-
Polarimetry: To determine the specific rotation. A positive sign of rotation ([α] ≈ +15.90°) confirms the (S)-enantiomer.[10]
-
Chiral GC or HPLC: To determine the enantiomeric excess (e.e.) of the final product.
Safety and Handling
-
2-Iodobutane is a flammable liquid and vapor.[7][11] It is also an irritant. All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine is toxic and flammable. Avoid inhalation and skin contact.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.
-
Acetone and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. 2-Iodobutane, (2S)- | C4H9I | CID 12475337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. A solution of pure (S)-2-iodobutane ([α] = +15.90° ) in acetone i... | Study Prep in Pearson+ [pearson.com]
- 11. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. pharmaguru.co [pharmaguru.co]
Application of (2S)-2-Iodobutane in the Synthesis of a Key Pharmaceutical Intermediate for (S,S)-Ethambutol
(2S)-2-Iodobutane , a chiral alkyl halide, serves as a valuable stereospecific building block in organic synthesis. Its defined stereochemistry at the C2 position makes it an ideal synthon for introducing the (S)-sec-butyl moiety, a common feature in various biologically active molecules. This application note details a proposed synthetic protocol for a key intermediate of (S,S)-Ethambutol , an essential first-line bacteriostatic agent for the treatment of tuberculosis.
The therapeutic efficacy of Ethambutol is highly dependent on its stereochemistry; the (S,S)-enantiomer is reported to be 200-500 times more potent than the (R,R)-enantiomer.[1] Traditional syntheses of (S,S)-Ethambutol often involve the coupling of two molecules of the chiral intermediate, (S)-2-aminobutanol, with a C2-linker such as 1,2-dichloroethane. Herein, we describe the application of (2S)-2-iodobutane in a stereospecific SN2 reaction to construct the diamine backbone of Ethambutol, ensuring the correct stereoconfiguration at both chiral centers.
The proposed synthesis involves the N-alkylation of a mono-protected ethylenediamine derivative with (2S)-2-iodobutane. The iodide atom serves as an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center if the starting material were, for example, a tosylate derived from the corresponding (R)-alcohol. However, by starting with (2S)-2-iodobutane, the reaction with an amine nucleophile directly installs the desired (S)-sec-butyl group with retention of the 'S' configuration at the carbon center, as the incoming nucleophile displaces the iodide without changing the priority of the substituents in a way that alters the Cahn-Ingold-Prelog designation. This provides a direct and stereocontrolled route to the Ethambutol precursor.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis of the (S,S)-Ethambutol precursor and the subsequent final product.
| Parameter | Target Value | Notes |
| Reactants | ||
| (2S)-2-Iodobutane | 2.2 equiv. | Slight excess to ensure complete reaction of the diamine. |
| N-Boc-ethylenediamine | 1.0 equiv. | The limiting reagent. |
| Base (e.g., K₂CO₃) | 3.0 equiv. | To neutralize the HI byproduct. |
| Reaction Conditions | ||
| Solvent | Acetonitrile | A polar aprotic solvent that favors SN2 reactions. |
| Temperature | 60-70 °C | To facilitate the reaction without promoting significant side reactions like elimination. |
| Reaction Time | 12-24 h | Monitored by TLC or LC-MS. |
| Product & Yield | ||
| Intermediate Yield | >85% | Expected yield for the di-alkylation step. |
| Final Product Overall Yield | ~53% | Based on reported multi-step syntheses of (S,S)-Ethambutol from different chiral precursors for context.[1] |
| Purity & Stereochemistry | ||
| Enantiomeric Excess (ee) | >98% | The SN2 reaction with a chiral electrophile is expected to proceed with high stereochemical fidelity. A reported enantiomeric purity for the final product is 98%.[1] |
| Chemical Purity | >99% | After purification by column chromatography and/or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis((S)-sec-butyl)-N,N'-bis(tert-butoxycarbonyl)ethane-1,2-diamine
This protocol describes the stereospecific dialkylation of N,N'-bis(tert-butoxycarbonyl)ethane-1,2-diamine with (2S)-2-iodobutane.
Materials:
-
(2S)-2-Iodobutane (MW: 184.02 g/mol )
-
N,N'-bis(tert-butoxycarbonyl)ethane-1,2-diamine (MW: 260.33 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-bis(tert-butoxycarbonyl)ethane-1,2-diamine (1.0 equiv., e.g., 5.0 g, 19.2 mmol) and anhydrous potassium carbonate (3.0 equiv., e.g., 7.96 g, 57.6 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add (2S)-2-iodobutane (2.2 equiv., e.g., 7.75 g, 42.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 65 °C and maintain stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the pure product.
Protocol 2: Deprotection to form (S,S)-N,N'-di-sec-butylethane-1,2-diamine (Precursor to Ethambutol)
Materials:
-
Product from Protocol 1
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane (4M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the purified product from Protocol 1 in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of trifluoroacetic acid or 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine precursor. This can then be taken forward for the final steps of the Ethambutol synthesis.
Visualizations
Caption: Proposed experimental workflow for the synthesis of an (S,S)-Ethambutol precursor.
Caption: Mechanism of action of Ethambutol via inhibition of arabinosyl transferase.[2][3][4][5]
References
Application Notes and Protocols for E2 Elimination Pathways of (2S)-2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the E2 elimination reaction pathways for the chiral substrate (2S)-2-iodobutane. It includes comprehensive experimental protocols, quantitative data on product distribution, and visualizations of the reaction mechanisms. This information is intended to guide researchers in predicting and controlling the outcomes of elimination reactions, a critical aspect of synthetic organic chemistry and drug development.
Introduction
The E2 (bimolecular elimination) reaction is a concerted, one-step process in which a proton and a leaving group are removed from adjacent carbons to form a double bond. The regioselectivity and stereoselectivity of the E2 reaction are highly dependent on the nature of the substrate, the base, and the solvent. This document focuses on the E2 elimination of (2S)-2-iodobutane, a secondary alkyl halide, which can yield a mixture of alkene products: 1-butene, (E)-2-butene, and (Z)-2-butene. The choice of base, specifically a small, non-hindered base like sodium ethoxide versus a bulky, hindered base like potassium tert-butoxide, significantly influences the product distribution, goverened by Zaitsev's and Hofmann's rules.
Reaction Pathways and Stereochemistry
The E2 reaction requires an anti-periplanar conformation between the proton to be abstracted and the leaving group. For (2S)-2-iodobutane, elimination can occur via two main pathways involving the removal of a proton from either the C1 (a β-hydrogen on a methyl group) or C3 (a β-hydrogen on a methylene group).
-
Pathway 1 (Hofmann Pathway): Abstraction of a proton from the C1 methyl group leads to the formation of the less substituted alkene, 1-butene (the Hofmann product).
-
Pathway 2 (Zaitsev Pathway): Abstraction of a proton from the C3 methylene group leads to the formation of the more substituted alkene, 2-butene (the Zaitsev product). Due to the stereospecific nature of the E2 reaction, the geometry of the 2-butene product ((E) or (Z)) is determined by the specific anti-periplanar transition state.
For (2S)-2-iodobutane, the anti-periplanar arrangement required for the Zaitsev pathway dictates the formation of predominantly (E)-2-butene. The transition state leading to (Z)-2-butene is sterically disfavored.
Quantitative Product Distribution
The choice of base is a critical factor in determining the ratio of the Zaitsev to Hofmann products.
| Base | Product | Major/Minor | Approximate Ratio (Zaitsev:Hofmann) | Approximate Ratio ((E)-2-butene:(Z)-2-butene) |
| Sodium Ethoxide (NaOEt) | (E)-2-butene | Major (Zaitsev) | Favored | ~6:1[1][2] |
| (Z)-2-butene | Minor (Zaitsev) | |||
| 1-butene | Minor (Hofmann) | |||
| Potassium tert-Butoxide (KOtBu) | 1-butene | Major (Hofmann) | ~1:2[3] | |
| (E)-2-butene | Minor (Zaitsev) | |||
| (Z)-2-butene | Minor (Zaitsev) |
Note: The ratio for sodium ethoxide with 2-iodobutane is estimated based on data for 2-bromobutane, as the trend for non-bulky bases is consistent. The ratio for potassium tert-butoxide is based on experimental data for 2-iodobutane.
Experimental Protocols
Protocol 1: E2 Elimination of (2S)-2-Iodobutane with Sodium Ethoxide
Objective: To synthesize predominantly (E)-2-butene via a Zaitsev-selective E2 elimination.
Materials:
-
(2S)-2-Iodobutane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for gas collection or analysis (e.g., gas chromatography)
-
Ice bath
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
In the flask, dissolve a specific molar equivalent of sodium ethoxide in anhydrous ethanol with stirring.
-
Once the sodium ethoxide is fully dissolved, add one molar equivalent of (2S)-2-iodobutane to the reaction mixture.
-
Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC analysis of aliquots).
-
After the reaction is complete, cool the flask in an ice bath.
-
The gaseous alkene products can be collected or directly analyzed by gas chromatography (GC) to determine the product distribution.
-
If isolating the liquid components, quench the reaction mixture with cold water and extract with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation to obtain the crude product mixture.
-
Analyze the product mixture by GC and/or NMR to determine the ratio of 1-butene, (E)-2-butene, and (Z)-2-butene.
Protocol 2: E2 Elimination of (2S)-2-Iodobutane with Potassium tert-Butoxide
Objective: To synthesize predominantly 1-butene via a Hofmann-selective E2 elimination.
Materials:
-
(2S)-2-Iodobutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (t-BuOH)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for gas collection or analysis (e.g., gas chromatography)
-
Ice bath
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
In the flask, dissolve a specific molar equivalent of potassium tert-butoxide in anhydrous tert-butanol with stirring.
-
Add one molar equivalent of (2S)-2-iodobutane to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) for a specified period (e.g., 2-4 hours), monitoring the reaction progress.
-
After the reaction is complete, cool the flask in an ice bath.
-
Collect or directly analyze the gaseous alkene products using gas chromatography (GC).
-
For workup of the liquid phase, follow steps 7-10 as described in Protocol 1.
-
Analyze the product mixture by GC and/or NMR to determine the ratio of 1-butene, (E)-2-butene, and (Z)-2-butene.
Visualizations
Caption: E2 reaction pathways of (2S)-2-Iodobutane with different bases.
Caption: General experimental workflow for E2 elimination reactions.
Caption: Stereochemical pathway for the formation of (E)-2-butene.
References
Application Notes and Protocols for the Synthesis of Chiral Amines from (2S)-2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chiral amines using (2S)-2-iodobutane as a stereodefined precursor. The methods described are fundamental for the preparation of enantiomerically enriched amines, which are crucial building blocks in the pharmaceutical industry. The protocols focus on reactions that proceed via an S(_N)2 mechanism, which ensures the inversion of the stereocenter, leading to the formation of the corresponding (R)-amines.
Introduction
Chiral amines are integral components of many active pharmaceutical ingredients (APIs). The stereochemistry of these amines is often critical to their biological activity and safety profile. (2S)-2-Iodobutane is a readily available chiral starting material that can be converted to chiral secondary amines through various nucleophilic substitution reactions. The key to maintaining or inverting the stereochemistry at the chiral center lies in the reaction mechanism. The methods outlined below are designed to proceed via a bimolecular nucleophilic substitution (S(_N)2) pathway, which is known to cause a complete inversion of stereochemistry. This allows for the predictable synthesis of the (R)-enantiomer of the corresponding amine from the (S)-enantiomer of the iodobutane.
Synthetic Strategies
Three primary methods for the synthesis of chiral primary amines from (2S)-2-iodobutane are presented:
-
Direct Amination with Ammonia: A straightforward approach, though often complicated by overalkylation.
-
Azide Synthesis followed by Reduction: A robust two-step method that avoids overalkylation and provides clean primary amines.
-
Gabriel Synthesis: A classic and effective method for the synthesis of primary amines that also prevents overalkylation.
The choice of method will depend on the desired scale, purity requirements, and the functional group tolerance of the substrate.
Data Presentation
The following tables summarize the expected quantitative data for each synthetic route. Please note that the exact yields and enantiomeric excess can vary based on reaction conditions and purification techniques. The enantiomeric excess (e.e.) is predicted based on a near-complete inversion of stereochemistry expected from an S(_N)2 reaction.
| Method | Product | Expected Yield (%) | Expected Enantiomeric Excess (e.e.) (%) | Key Considerations |
| Direct Amination | (R)-Butan-2-amine | 40-60 | >95 | Requires a large excess of ammonia to minimize overalkylation.[1] |
| Azide Synthesis & Reduction | (R)-Butan-2-amine | 70-90 (two steps) | >98 | The azide intermediate is not nucleophilic, preventing side reactions.[2] |
| Gabriel Synthesis | (R)-Butan-2-amine | 60-85 (two steps) | >98 | The bulky phthalimide nucleophile prevents overalkylation.[3][4][5][6] |
Experimental Protocols
Protocol 1: Direct Amination of (2S)-2-Iodobutane
This protocol describes the synthesis of (R)-butan-2-amine via the direct reaction of (2S)-2-iodobutane with ammonia. A large excess of ammonia is crucial to favor the formation of the primary amine.[1]
Materials:
-
(2S)-2-Iodobutane
-
Anhydrous ammonia
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Sealed reaction vessel (autoclave)
Procedure:
-
In a high-pressure autoclave, dissolve (2S)-2-iodobutane (1.0 eq) in ethanol.
-
Cool the vessel in a dry ice/acetone bath and carefully condense a large excess of anhydrous ammonia (at least 10 eq) into the vessel.
-
Seal the autoclave and allow it to warm to room temperature. Heat the vessel to 60-80 °C and maintain this temperature for 24-48 hours.
-
After cooling to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and add aqueous NaOH to neutralize the ammonium iodide salt and deprotonate the amine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO(_4), filter, and carefully remove the solvent by rotary evaporation to yield crude (R)-butan-2-amine.
-
Further purification can be achieved by distillation.
Stereochemical Outcome: The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of the stereocenter to yield (R)-butan-2-amine.
Protocol 2: Azide Synthesis and Reduction
This two-step protocol involves the synthesis of an alkyl azide followed by its reduction to the primary amine. This method is generally preferred over direct amination due to higher yields and purity.
Step 1: Synthesis of (R)-2-Azidobutane
Materials:
-
(2S)-2-Iodobutane
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve (2S)-2-iodobutane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO(_4).
-
Filter and carefully remove the solvent by rotary evaporation to yield crude (R)-2-azidobutane. This intermediate is often used in the next step without further purification.
Step 2: Reduction of (R)-2-Azidobutane to (R)-Butan-2-amine
Materials:
-
Crude (R)-2-Azidobutane
-
Lithium aluminum hydride (LiAlH(_4))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH(_4) (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of crude (R)-2-azidobutane (1.0 eq) in anhydrous diethyl ether to the LiAlH(_4) suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential slow addition of water (1 mL per 1 g of LiAlH(_4)), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH(_4)), and finally water again (3 mL per 1 g of LiAlH(_4)).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous MgSO(_4), filter, and remove the solvent by rotary evaporation to yield (R)-butan-2-amine.
-
Purify by distillation if necessary.
Protocol 3: Gabriel Synthesis
This method utilizes potassium phthalimide as an ammonia surrogate to produce primary amines, effectively preventing overalkylation.[3][4][5][6]
Step 1: N-Alkylation of Potassium Phthalimide
Materials:
-
(2S)-2-Iodobutane
-
Potassium phthalimide
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, suspend potassium phthalimide (1.2 eq) in anhydrous DMF.
-
Add (2S)-2-iodobutane (1.0 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water to precipitate the N-((R)-butan-2-yl)phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of N-((R)-butan-2-yl)phthalimide
Materials:
-
N-((R)-butan-2-yl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the N-((R)-butan-2-yl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add concentrated HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.
-
Filter off the solid and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make it basic by adding aqueous NaOH.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous MgSO(_4), filter, and remove the solvent by rotary evaporation to obtain (R)-butan-2-amine.
-
Purify by distillation if necessary.
Visualizations
References
Application Notes and Protocols for the Preparation of Chiral Alcohols via Nucleophilic Substitution of (S)-2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these alcohols often dictates the efficacy and safety of the final drug product. A reliable method for producing enantiomerically pure alcohols is the S(_N)2 (bimolecular nucleophilic substitution) reaction, which allows for a predictable inversion of stereochemistry at a chiral center.[1][2]
This document provides a detailed protocol for the preparation of (R)-butan-2-ol from (S)-2-iodobutane using a nucleophilic substitution reaction with a hydroxide source. The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[3][4] This concerted, single-step process results in the inversion of the stereochemical configuration.[1][5] Given that 2-iodobutane is a secondary alkyl halide, the S(_N)2 pathway is favored, especially with a strong nucleophile, leading to a high degree of stereochemical control.[1][6] The iodide ion is an excellent leaving group, further facilitating this reaction.[7]
Reaction Principle: The S(_N)2 Mechanism
The reaction proceeds via an S(_N)2 mechanism. The hydroxide ion (OH⁻) acts as the nucleophile and attacks the electrophilic carbon of (S)-2-iodobutane from the side opposite to the iodine atom.[3] This "backside attack" leads to a transition state where the carbon atom is pentacoordinate. As the new carbon-oxygen bond forms, the carbon-iodine bond breaks simultaneously.[1][4] The result is the formation of (R)-butan-2-ol with an inverted stereochemical configuration.
Caption: S(_N)2 reaction mechanism for the synthesis of (R)-butan-2-ol.
Experimental Protocol
This protocol details the synthesis of (R)-butan-2-ol from (S)-2-iodobutane.
Materials:
-
(S)-2-Iodobutane (>98% enantiomeric excess)
-
Sodium hydroxide (NaOH)
-
Acetone (ACS grade)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Gas chromatograph with a chiral column (for enantiomeric excess determination)
-
Polarimeter
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 25 mL of water.
-
Addition of Reactant: To the stirred solution, add 9.2 g (50 mmol) of (S)-2-iodobutane.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Extraction: After cooling the reaction mixture to room temperature, transfer it to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification (Optional): If necessary, the crude (R)-butan-2-ol can be purified by fractional distillation.
-
Characterization: Determine the yield of the product. Analyze the enantiomeric excess using a gas chromatograph equipped with a chiral column and measure the optical rotation using a polarimeter.
Caption: Experimental workflow for the synthesis and analysis of (R)-butan-2-ol.
Data Presentation
The following table summarizes the key quantitative data for the reaction.
| Parameter | (S)-2-Iodobutane (Reactant) | (R)-Butan-2-ol (Product) |
| Molar Mass ( g/mol ) | 184.02 | 74.12 |
| Amount (mmol) | 50 | (Theoretical) 50 |
| Boiling Point (°C) | 119 | 99 |
| Density (g/mL) | 1.59 | 0.808 |
| Specific Rotation [α]²⁰_D | +15.9° | -13.5° |
| Theoretical Yield (g) | - | 3.71 |
| Expected Enantiomeric Excess | >98% (S) | >95% (R) |
Note: Expected yield and enantiomeric excess are based on typical outcomes for S(_N)2 reactions and may vary based on experimental conditions.
Conclusion
The nucleophilic substitution of (S)-2-iodobutane with hydroxide is an effective and stereospecific method for the preparation of (R)-butan-2-ol. The S(_N)2 mechanism ensures a predictable inversion of configuration, making this a valuable technique in asymmetric synthesis for the pharmaceutical and fine chemical industries. Careful execution of the protocol and rigorous analysis are essential to ensure the desired purity and enantiomeric excess of the final product.
References
Application Notes and Protocols: Stereospecific Synthesis of (2R)-2-Cyanobutane via SN2 Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental guidelines for the stereospecific synthesis of (2R)-2-cyanobutane through the bimolecular nucleophilic substitution (SN2) reaction of (2S)-2-iodobutane with potassium cyanide (KCN). The protocol emphasizes the critical parameters required to ensure a high yield and complete inversion of stereochemistry, a hallmark of the SN2 mechanism known as Walden inversion.[1][2] The reaction is best conducted in a polar aprotic solvent to maximize the nucleophilicity of the cyanide ion.[3][4][5][6][7] This method is a fundamental tool in organic synthesis for carbon chain extension while maintaining stereochemical control.[8]
Introduction
The SN2 reaction is a cornerstone of synthetic organic chemistry, allowing for the formation of new carbon-carbon bonds with predictable stereochemical outcomes.[9][10] In this application, a chiral secondary alkyl halide, (2S)-2-iodobutane, is converted to its corresponding nitrile, (2R)-2-cyanobutane. The reaction proceeds via a concerted, single-step mechanism where the cyanide nucleophile attacks the electrophilic carbon from the backside, displacing the iodide leaving group.[9][10][11] This backside attack dictates the inversion of the stereocenter's configuration.[1][2][9][10]
The choice of solvent is paramount for the success of this reaction. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetone, are ideal as they solvate the potassium cation while leaving the cyanide anion relatively free and highly nucleophilic.[3][4][5][6][7] In contrast, polar protic solvents would solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Reaction Parameters and Data
| Parameter | Recommended Condition/Value | Rationale |
| Substrate | (2S)-2-Iodobutane | Chiral secondary alkyl halide. Iodide is an excellent leaving group. |
| Nucleophile | Potassium Cyanide (KCN) | Source of the cyanide nucleophile. |
| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent to enhance nucleophilicity of CN⁻.[3] |
| Stoichiometry | 1.1 - 1.5 equivalents of KCN | A slight excess of the nucleophile ensures complete conversion of the substrate. |
| Concentration | 0.1 - 0.5 M of (2S)-2-Iodobutane | Typical concentration range for SN2 reactions. |
| Temperature | 50-70 °C | Moderate heating is generally required for secondary alkyl halides to achieve a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC. |
| Expected Product | (2R)-2-Cyanobutane | Due to complete inversion of stereochemistry (Walden Inversion).[1][2][8] |
| Expected Yield | > 80% | Based on similar reactions with good leaving groups. |
| Expected e.e. | > 99% | The SN2 reaction is stereospecific, leading to complete inversion. |
Experimental Protocol
This protocol is a representative procedure for the SN2 reaction between (2S)-2-iodobutane and potassium cyanide.
Materials:
-
(2S)-2-Iodobutane
-
Potassium Cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (to achieve a substrate concentration of approximately 0.2 M).
-
Substrate Addition: While stirring, add (2S)-2-iodobutane (1.0 equivalent) to the KCN solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by distillation to obtain pure (2R)-2-cyanobutane.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The stereochemical outcome can be confirmed by polarimetry or chiral GC analysis.
Visualizing the Workflow and Mechanism
Experimental Workflow:
References
- 1. Walden inversion - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. Solved Below is the SN2 reaction between (R)-2-chlorobutane | Chegg.com [chegg.com]
- 7. Solved Sodium cyanide reacts with 2-bromobutane in | Chegg.com [chegg.com]
- 8. askfilo.com [askfilo.com]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
- 11. quora.com [quora.com]
- 12. brainly.com [brainly.com]
- 13. Solved Sodium cyanide reacts with 2-bromobutane in | Chegg.com [chegg.com]
- 14. Solved Sodium cyanide, NaCN, reacts with (R)-2-bromobutane | Chegg.com [chegg.com]
- 15. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Introduction of a sec-Butyl Moiety using (S)-2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereospecific introduction of a sec-butyl group into various organic molecules using (S)-2-iodobutane. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), which proceeds with a predictable inversion of stereochemistry, yielding products with the (R)-configuration at the newly formed stereocenter.[1][2][3] This makes (S)-2-iodobutane a valuable building block in asymmetric synthesis, particularly in the development of chiral pharmaceuticals and agrochemicals.
Overview of the Reaction
(S)-2-Iodobutane is a versatile reagent for the alkylation of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in SN2 reactions.[2] The stereochemical outcome is a Walden inversion, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereocenter's configuration.
General Reaction Scheme:
Where Nu⁻ represents a generic nucleophile.
Experimental Protocols
The following protocols provide detailed methodologies for the introduction of a sec-butyl moiety onto various nucleophiles using (S)-2-iodobutane.
N-Alkylation: Synthesis of (R)-N-sec-Butylaniline
This protocol describes the reaction of (S)-2-iodobutane with aniline to produce (R)-N-sec-butylaniline.
Reaction:
Materials:
-
(S)-2-Iodobutane
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add (S)-2-iodobutane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (R)-N-sec-butylaniline.
O-Alkylation: Synthesis of (R)-sec-Butyl Methyl Ether
This protocol details the Williamson ether synthesis for the preparation of (R)-sec-butyl methyl ether from (S)-2-iodobutane and methanol.
Reaction:
Materials:
-
(S)-2-Iodobutane
-
Sodium methoxide (CH₃ONa)
-
Anhydrous methanol (CH₃OH)
-
Diethyl ether
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C and add (S)-2-iodobutane (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by gas chromatography (GC).
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous CaCl₂, filter, and carefully remove the solvent by distillation to obtain (R)-sec-butyl methyl ether.
S-Alkylation: Synthesis of (R)-sec-Butyl Methyl Sulfide
This protocol outlines the reaction of (S)-2-iodobutane with sodium thiomethoxide to form (R)-sec-butyl methyl sulfide.
Reaction:
Materials:
-
(S)-2-Iodobutane
-
Sodium thiomethoxide (CH₃SNa)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium thiomethoxide (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add (S)-2-iodobutane (1.0 eq) to the suspension at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Pour the reaction mixture into deionized water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude sulfide by distillation or column chromatography.
C-Alkylation: Synthesis of Diethyl (R)-sec-Butylmalonate
This protocol describes the alkylation of diethyl malonate with (S)-2-iodobutane.
Reaction:
Materials:
-
(S)-2-Iodobutane
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add (S)-2-iodobutane (1.0 eq) and allow the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add diethyl ether to the residue and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation to obtain diethyl (R)-sec-butylmalonate.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the alkylation of various nucleophiles with (S)-2-iodobutane.
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | (R)-N-sec-Butylaniline | Acetonitrile | K₂CO₃ | 82 | 12 | 75-85 |
| Methoxide | (R)-sec-Butyl Methyl Ether | Methanol | NaOMe | 25 | 16 | 60-70 |
| Thiomethoxide | (R)-sec-Butyl Methyl Sulfide | DMF | - | 25 | 5 | 80-90 |
| Diethyl Malonate | Diethyl (R)-sec-Butylmalonate | Ethanol | NaOEt | 78 | 10 | 65-75 |
Product Characterization Data
The following table provides expected spectroscopic data for a representative product, (R)-N-sec-butylaniline.[4]
| Technique | Data |
| ¹H NMR | δ (ppm): 7.21-7.15 (m, 2H), 6.70-6.60 (m, 3H), 3.65 (br s, 1H, NH), 3.40-3.30 (m, 1H), 1.65-1.50 (m, 2H), 1.25 (d, 3H), 0.95 (t, 3H) |
| ¹³C NMR | δ (ppm): 147.8, 129.3, 117.1, 113.2, 51.5, 29.8, 20.5, 10.4 |
| IR (neat) | ν (cm⁻¹): 3415 (N-H), 3050, 2960, 2870, 1605, 1510, 1315, 745, 690 |
| MS (EI) | m/z (%): 149 (M⁺, 25), 120 (100), 106 (40), 93 (15), 77 (30) |
Visualizations
Experimental Workflow for SN2 Reaction
The following diagram illustrates a general workflow for performing an SN2 reaction with (S)-2-iodobutane.
Caption: General experimental workflow for SN2 reactions.
Stereochemical Pathway of the SN2 Reaction
This diagram illustrates the inversion of stereochemistry during the SN2 reaction of (S)-2-iodobutane.
Caption: Stereochemical inversion in the SN2 reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Competition between SN1/SN2 and E1/E2 for (2S)-2-Iodobutane
Welcome to the technical support center for experiments involving (2S)-2-iodobutane. This guide provides troubleshooting advice and answers to frequently asked questions regarding the competition between substitution (SN1/SN2) and elimination (E1/E2) reaction pathways.
Troubleshooting Guides & FAQs
Q1: My reaction with (2S)-2-iodobutane yielded primarily elimination products (butenes) when I was targeting a substitution product. What went wrong?
A1: This is a common issue. The reaction pathway for a secondary alkyl halide like 2-iodobutane is highly sensitive to reaction conditions.[1][2] Several factors could be favoring elimination:
-
High Temperature: Higher temperatures energetically favor elimination over substitution due to a greater increase in entropy.[3][4] If "heat" or reflux conditions were used, elimination becomes more probable.
-
Strong, Sterically Hindered Base: If your reagent was a strong but bulky base (e.g., potassium tert-butoxide, t-BuO⁻), it will preferentially act as a base to abstract a proton (E2 pathway) rather than as a nucleophile to attack the sterically accessible carbon (SN2 pathway).[5][6]
-
Strong, Concentrated Base: Using a high concentration of a strong base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) in ethanol promotes the E2 pathway.[7][8]
-
Solvent Choice: The use of ethanol as a solvent, especially with a strong base, encourages elimination.[7]
To favor substitution:
-
For SN2: Use a strong, non-bulky nucleophile that is a relatively weak base (e.g., NaI, NaCN, NaN₃) in a polar aprotic solvent (e.g., acetone, DMSO).[8][9]
-
For SN1: Use a weak, non-basic nucleophile (which is often the solvent itself, e.g., H₂O, CH₃OH) and a lower temperature to minimize the competing E1 reaction.[1][2]
Q2: How can I maximize the yield of the SN2 product, (2R)-2-substituted butane, from (2S)-2-iodobutane?
A2: To maximize the SN2 pathway, you need to create conditions that favor a bimolecular backside attack and disfavor all other pathways (SN1, E1, E2).
-
Nucleophile Choice: Select a strong nucleophile that is a weak base. Excellent choices include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻).[8][9] Avoid strong bases like hydroxides (OH⁻) and alkoxides (RO⁻).[8]
-
Solvent: Use a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents dissolve the nucleophile but do not form a "cage" around it through hydrogen bonding, leaving it more reactive.[10][11]
-
Temperature: Keep the reaction temperature low. Room temperature or below is often sufficient. Avoid heating, as this will introduce the competing E2 reaction.[4]
-
Concentration: Use a high concentration of the nucleophile to ensure the bimolecular rate of the SN2 reaction is high.
Q3: I am observing a racemic mixture of substitution products. Why did my stereospecific starting material lose its configuration?
A3: The observation of racemization (a mix of R and S enantiomers) is a hallmark of the SN1 pathway.[12] This occurs because the rate-determining step of the SN1 reaction is the loss of the leaving group (I⁻) to form a planar sp²-hybridized carbocation intermediate.[11] The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of stereoisomers.[12][13] This pathway is favored by:
-
Weak Nucleophiles/Bases: Reagents like water, alcohols, or carboxylic acids favor the SN1/E1 pathways.[1][14]
-
Polar Protic Solvents: Solvents like water and ethanol stabilize the carbocation intermediate, facilitating the SN1 mechanism.[10][15]
Q4: What are the expected elimination products, and how can I control their distribution?
A4: The elimination of H-I from 2-iodobutane can produce three different alkenes: trans-2-butene, cis-2-butene, and 1-butene.
-
Zaitsev's Rule (E1 and E2 with small bases): Typically, the most stable, more substituted alkene is the major product. Therefore, you should expect a mixture of trans-2-butene (most stable) and cis-2-butene as the major products.
-
Hofmann Rule (E2 with a bulky base): When a sterically hindered base (e.g., potassium tert-butoxide) is used, it preferentially removes the less sterically hindered proton from the terminal carbon (C1). This results in the formation of the less substituted alkene, 1-butene, as the major product.[5]
Data Presentation: Influence of Reaction Conditions
The following table summarizes how different experimental conditions affect the product distribution in reactions of (2S)-2-iodobutane. The percentages are representative values to illustrate the principles.
| Reagent (Nucleophile/Base) | Solvent | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Sodium Ethoxide (NaOEt) | Ethanol | 55°C | 2-Butenes (80%) | 2-Ethoxybutane (20%) | E2 >> SN2 |
| Potassium t-Butoxide (KOtBu) | t-Butanol | 55°C | 1-Butene (70%) | 2-Butenes (30%) | E2 (Hofmann) |
| Sodium Azide (NaN₃) | Acetone | 25°C | (2R)-2-Azidobutane (95%) | Butenes (5%) | SN2 >> E2 |
| Ethanol (EtOH) | Ethanol | 25°C | (R,S)-2-Ethoxybutane (85%) | Butenes (15%) | SN1 > E1 |
| Ethanol (EtOH) | Ethanol | 80°C | Butenes (70%) | (R,S)-2-Ethoxybutane (30%) | E1 > SN1 |
Experimental Protocols
Protocol: Determination of Product Ratio by Gas Chromatography (GC)
This protocol outlines a general method for reacting (2S)-2-iodobutane under specific conditions and analyzing the product mixture.
1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent (e.g., 25 mL of ethanol). b. Add the base/nucleophile (e.g., 0.1 mol of sodium ethoxide). c. Allow the mixture to reach the desired reaction temperature (e.g., 55°C) using a controlled temperature bath. d. Add (2S)-2-iodobutane (e.g., 0.08 mol) dropwise to the flask over 15 minutes. e. Let the reaction proceed for the desired time (e.g., 2 hours), monitoring by TLC if applicable.
2. Work-up Procedure: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing 50 mL of cold deionized water. c. Extract the organic products with a low-boiling point solvent in which the products are soluble (e.g., diethyl ether, 3 x 20 mL). d. Combine the organic layers and wash with a saturated NaCl solution (brine) to remove residual water. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent using a rotary evaporator.
3. Product Analysis: a. Prepare a dilute solution of the product mixture in a volatile solvent (e.g., hexane). b. Inject a small sample (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column). c. The different products (1-butene, cis/trans-2-butene, and the substitution product) will have different retention times. d. Integrate the area under each peak. The relative percentage of each product can be calculated from the relative peak areas (assuming similar detector response factors).
Mandatory Visualizations
Caption: Competing reaction pathways for (2S)-2-iodobutane.
Caption: Decision-making workflow for predicting the major reaction.
References
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. bingol.edu.tr [bingol.edu.tr]
- 12. SN1, SN2, E1, E2 Reactions Flashcards - Cram.com [cram.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
How to prevent racemization of (2S)-2-Iodobutane with NaI in acetone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with (2S)-2-iodobutane and sodium iodide (NaI) in acetone. The primary focus is on preventing racemization during this specific SN2 reaction.
Frequently Asked Questions (FAQs)
Q1: Why does my optically active (2S)-2-iodobutane become racemic when reacted with NaI in acetone?
Q2: Is it possible to completely prevent racemization in this reaction?
Q3: What is the underlying mechanism for this reaction?
Q4: How does acetone as a solvent facilitate this reaction?
A4: Acetone is a polar aprotic solvent that readily dissolves sodium iodide (NaI), providing a high concentration of the iodide nucleophile.[6][9] In contrast, if the starting material were 2-chlorobutane or 2-bromobutane, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble in acetone and would precipitate, driving the reaction to completion according to Le Châtelier's principle.[6][10] In this specific case with 2-iodobutane, no precipitate is formed, allowing the equilibrium that leads to racemization to be established.
Troubleshooting Guide: Low Enantiomeric Excess
Problem: My reaction with (2S)-2-iodobutane resulted in a product with low or zero optical activity (i.e., it is fully or partially racemized).
This is the most common issue encountered. It indicates that the reaction has proceeded too far towards thermodynamic equilibrium. Here are the steps to troubleshoot and optimize the reaction to achieve a higher enantiomeric excess (e.e.) of the inverted product, (2R)-2-iodobutane.
Solution: Implement Kinetic Control
The key to preserving stereochemical integrity is to stop the reaction after a significant amount of the (2S) starting material has been converted to the (2R) product, but before the reverse reaction causes significant racemization.
Step 1: Conduct a Time-Course Study You must determine the optimal reaction time. This is achieved by monitoring the enantiomeric excess of the mixture over time.
-
Rationale: The concentration of the desired (2R)-enantiomer will initially increase and then decrease as it reverts to the (2S)-enantiomer. Simultaneously, the enantiomeric excess will continuously decrease from 100% towards 0%.
-
Action: Set up the reaction and withdraw aliquots at regular intervals (e.g., 10, 30, 60, 120, and 240 minutes). Immediately quench each aliquot to stop the reaction. Analyze the enantiomeric composition of each sample.
Step 2: Lower the Reaction Temperature Running the reaction at a lower temperature can provide a wider window for quenching before significant racemization occurs.
-
Rationale: Lowering the temperature decreases the rate of both the forward and reverse reactions. This slowdown allows for more precise timing to stop the reaction at the point of maximum enantiomeric excess for the product.
-
Action: Attempt the reaction at 0 °C or even -10 °C instead of room temperature. You will need to re-run a time-course study at this new temperature to find the new optimal reaction time.
Step 3: Accurately Monitor Enantiomeric Excess Visual observation is insufficient. A quantitative analytical method is required.
-
Rationale: To effectively implement kinetic control, you need precise data on the ratio of enantiomers at each time point.
-
Action: Use an established analytical technique to determine the enantiomeric excess. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
NMR spectroscopy using chiral derivatizing agents or chiral solvating agents. [11]
-
Data Presentation
The data from a time-course study is crucial for optimization. Below is a table with illustrative data for a hypothetical reaction run at 25 °C.
| Time (minutes) | (2S)-2-Iodobutane (%) | (2R)-2-Iodobutane (%) | Enantiomeric Excess of Mixture (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 10 | 75.0 | 25.0 | 50.0 |
| 30 | 62.5 | 37.5 | 25.0 |
| 60 | 55.0 | 45.0 | 10.0 |
| 120 | 51.0 | 49.0 | 2.0 |
| 240 | 50.1 | 49.9 | 0.2 |
| ∞ (Equilibrium) | 50.0 | 50.0 | 0.0 |
| Note: Enantiomeric Excess (e.e.) is calculated as | (% Major Enantiomer - % Minor Enantiomer) | .[12][13] |
From this data, a researcher might conclude that a 30-minute reaction time provides a reasonable yield of the (2R) product while maintaining a modest e.e. For higher e.e., a much shorter reaction time is necessary.
Experimental Protocols
Protocol 1: Time-Course Monitoring of 2-Iodobutane Racemization
Objective: To determine the optimal reaction time to maximize the yield of (2R)-2-iodobutane while minimizing racemization.
Materials:
-
(2S)-2-Iodobutane (optically pure)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel, magnetic stirrer, constant temperature bath
-
Autosampler vials for GC/HPLC
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve NaI (1.5 equivalents) in anhydrous acetone.
-
Cooling: Cool the solution to the desired temperature (e.g., 25 °C or 0 °C) using a water or ice bath.
-
Initiation: Add (2S)-2-iodobutane (1.0 equivalent) to the stirred solution and start the timer (t=0).
-
Sampling: At each designated time point (e.g., 10, 30, 60, 120, 240 min), withdraw an aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing diethyl ether and a small amount of saturated Na₂S₂O₃ solution. The thiosulfate will quench any reactive iodine species. Vortex thoroughly.
-
Workup: Add water to the quenched sample, separate the organic layer (ether). Wash the organic layer with brine, then dry it over anhydrous MgSO₄.
-
Analysis: Filter the dried solution and dilute as necessary for analysis by chiral GC or HPLC.
-
Data Analysis: Determine the peak areas for the (2S) and (2R) enantiomers. Calculate the percentage of each and the enantiomeric excess at each time point. Plot e.e. vs. time to identify the optimal reaction duration.
Visualizations
Diagram 1: The Racemization Pathway
References
- 1. byjus.com [byjus.com]
- 2. gauthmath.com [gauthmath.com]
- 3. EXAMPLE 43 Assertion : Optically active 2-iodobutane on treatment with Na.. [askfilo.com]
- 4. doubtnut.com [doubtnut.com]
- 5. organic chemistry - What happens when (+) 2-iodobutane is treated with NaI in acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. allaboutchemistry.net [allaboutchemistry.net]
- 9. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Optimizing the Synthesis of (S)-2-Iodobutane: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-2-Iodobutane. This document offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yield and stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of (S)-2-Iodobutane, providing targeted solutions to improve experimental outcomes.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of (S)-2-Iodobutane can stem from several factors, primarily incomplete reactions, and competing side reactions. To address this, consider the following:
-
Reaction Method: The choice of synthetic route significantly impacts yield. The Finkelstein reaction, Appel reaction, and methods involving tosylate intermediates are common. A direct comparison of these methods is crucial for optimization.
-
Reaction Conditions: Sub-optimal conditions such as incorrect temperature, reaction time, or solvent can lead to poor yields. Each synthetic method has a unique set of optimal parameters that must be carefully controlled.
-
Purity of Reagents: The purity of starting materials, particularly the stereochemical purity of the precursor, is critical. Impurities can lead to a host of side reactions.
-
Side Reactions: Elimination (E2) reactions are a common competing pathway that reduces the yield of the desired substitution product. The choice of base and solvent is critical in minimizing this side reaction.
Q2: I am observing a loss of stereoselectivity in my final product. How can I prevent racemization?
A2: The synthesis of enantiomerically pure (S)-2-Iodobutane requires strict control over reaction mechanisms to prevent racemization.
-
SN2 vs. SN1 Pathways: The desired synthesis of (S)-2-Iodobutane from an (R)-precursor proceeds via an SN2 mechanism, which results in an inversion of stereochemistry. Conditions that favor an SN1 mechanism will lead to the formation of a carbocation intermediate, resulting in a racemic mixture. To favor the SN2 pathway, use a polar aprotic solvent such as acetone or DMF and a good nucleophile (I-).
-
Finkelstein Reaction Equilibrium: In the Finkelstein reaction, the iodide ion is both the nucleophile and the leaving group. This can lead to a series of SN2 reactions, causing multiple Walden inversions and ultimately leading to racemization.[1] To drive the reaction towards the desired product and minimize this equilibrium, it is crucial to use a solvent in which the sodium salt of the leaving group (e.g., NaBr or NaCl) is insoluble, effectively removing it from the reaction mixture.[2]
Q3: How can I minimize the formation of butene isomers as byproducts?
A3: The formation of butenes is a result of a competing E2 elimination reaction. The ratio of substitution (SN2) to elimination (E2) is influenced by several factors:
-
Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2 elimination. To favor SN2, a good nucleophile that is a relatively weak base, such as the iodide ion, is preferred.
-
Solvent: Polar aprotic solvents, like acetone, are known to favor SN2 reactions.[2]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution. Therefore, conducting the reaction at the lowest effective temperature is advisable.
Q4: What is the most effective method for purifying the final product?
A4: Purification of 2-Iodobutane typically involves a multi-step process to remove unreacted starting materials, byproducts, and residual solvents.
-
Washing: The crude product should be washed sequentially with water, an aqueous solution of sodium thiosulfate (to remove any unreacted iodine), and finally with brine.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Distillation: The final purification is achieved by fractional distillation. The boiling point of 2-Iodobutane is approximately 119-120 °C.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and expected yields for common synthetic routes to (S)-2-Iodobutane.
Table 1: Comparison of Synthetic Methods for (S)-2-Iodobutane
| Method | Starting Material | Reagents | Solvent | Typical Yield | Stereochemistry |
| Finkelstein Reaction | (R)-2-Bromobutane | Sodium Iodide (NaI) | Acetone | High | Inversion |
| Appel Reaction | (S)-2-Butanol | Triphenylphosphine (PPh3), Iodine (I2) | Dichloromethane (DCM) | Good to High | Inversion |
| Tosylate Intermediate | (R)-2-Butanol | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Iodide (NaI) | 1. Pyridine2. Acetone | Good | Inversion |
Note: Yields are highly dependent on specific reaction conditions and scale.
Table 2: Influence of Reaction Parameters on the Finkelstein Reaction
| Parameter | Condition | Effect on Yield | Effect on Stereoselectivity |
| Solvent | Acetone | High (due to precipitation of NaBr/NaCl) | Favors SN2 (inversion) |
| DMF | Good | Favors SN2 (inversion) | |
| Ethanol | Lower (NaBr/NaCl are more soluble) | Potential for SN1 (racemization) | |
| Temperature | Room Temperature | Slower reaction rate | Minimizes elimination |
| Reflux | Faster reaction rate | Increased risk of elimination | |
| Leaving Group | Bromide | Good leaving group, faster reaction | High inversion |
| Chloride | Poorer leaving group, slower reaction | High inversion | |
| Tosylate | Excellent leaving group, fast reaction | High inversion |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Finkelstein Reaction from (R)-2-Bromobutane
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 eq.) in dry acetone.
-
Reaction: To the stirring solution, add (R)-2-bromobutane (1.0 eq.) at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, 10% aqueous sodium thiosulfate, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation (b.p. 119-120 °C).
Protocol 2: Appel Reaction from (S)-2-Butanol
-
Setup: To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add iodine (1.5 eq.) portion-wise at 0 °C.
-
Reaction: To the resulting slurry, add a solution of (S)-2-butanol (1.0 eq.) in DCM dropwise at 0 °C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography or distillation to yield (R)-2-Iodobutane (due to inversion). To obtain (S)-2-Iodobutane, start with (R)-2-Butanol.
Protocol 3: Synthesis via Tosylate Intermediate from (R)-2-Butanol
Step 1: Tosylation of (R)-2-Butanol
-
Setup: Dissolve (R)-2-butanol (1.0 eq.) in pyridine at 0 °C.
-
Reaction: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stirring: Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into cold dilute HCl and extract with diethyl ether.
-
Purification: Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry over anhydrous MgSO4, filter, and concentrate to yield (R)-2-butyl tosylate.
Step 2: Substitution with Iodide
-
Setup: Dissolve the crude (R)-2-butyl tosylate in dry acetone.
-
Reaction: Add sodium iodide (1.5 eq.) and heat the mixture to reflux.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of (S)-2-Iodobutane.
Caption: Synthetic pathways to (S)-2-Iodobutane.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Minimizing elimination byproducts in substitution reactions of (2S)-2-Iodobutane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with substitution reactions of (2S)-2-iodobutane, with a focus on minimizing elimination byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with (2S)-2-iodobutane is producing a significant amount of butene isomers instead of my desired substitution product. What is causing this?
A1: The formation of butene isomers (1-butene and 2-butene) is a result of a competing elimination reaction (E2 mechanism). (2S)-2-iodobutane is a secondary alkyl halide, which is susceptible to both substitution (SN2) and elimination (E2) pathways.[1][2][3][4][5] Several factors could be favoring the undesired elimination reaction in your experiment. These typically include the choice of nucleophile, solvent, and reaction temperature.[6][7]
Q2: How does the choice of nucleophile affect the ratio of substitution to elimination products?
A2: The nucleophile's properties are critical. To favor substitution over elimination, you should use a good nucleophile that is a weak base.[1][7] Strong, sterically hindered bases (like potassium tert-butoxide) will strongly favor elimination by abstracting a proton from a beta-carbon.[5][8] Good nucleophiles that are weak bases (e.g., acetate, cyanide, azide, or halides like Cl⁻ or Br⁻) are more likely to attack the electrophilic carbon, leading to the SN2 product.[7][9]
Q3: I am using sodium ethoxide as my nucleophile and getting a lot of elimination. Why?
A3: Sodium ethoxide (NaOEt) is both a strong nucleophile and a strong base.[2] With a secondary substrate like 2-iodobutane, a strong base will significantly promote the E2 pathway.[1][2] To minimize elimination, consider using a less basic nucleophile. If you require an oxygen nucleophile, using the corresponding neutral alcohol (ethanol) as the solvent with a weaker base might favor substitution, though the reaction will be much slower (approaching SN1/E1 conditions). A better approach is to use a nucleophile like sodium acetate, which is a good nucleophile but a much weaker base.
Q4: What is the ideal solvent for minimizing elimination in this reaction?
A4: Polar aprotic solvents are generally the best choice to favor the SN2 reaction over the E2 reaction.[7][8][10] These solvents, such as acetone, DMSO (dimethyl sulfoxide), or DMF (dimethylformamide), can solvate the cation of your nucleophilic salt but do not form a strong hydrogen-bonding cage around the anionic nucleophile.[10] This leaves the nucleophile "naked" and highly reactive for an SN2 attack.[10] In contrast, polar protic solvents (like water, ethanol, or methanol) can stabilize the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and relatively favor the E2 pathway.[8][10]
Q5: How does temperature influence the product distribution?
A5: Higher temperatures favor elimination reactions.[6][11][12][13] Elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the products, which is entropically favored.[11][12][14] This entropy term becomes more significant at higher temperatures.[11][12] Therefore, to minimize the formation of butene byproducts, it is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or even 0 °C can significantly increase the yield of the substitution product.
Q6: Will the stereochemistry of my (2S)-2-iodobutane be retained in the substitution product?
A6: No, if the reaction proceeds via an SN2 mechanism, you should expect an inversion of stereochemistry. The SN2 reaction involves a backside attack by the nucleophile, which inverts the configuration at the chiral center.[15][16] For (2S)-2-iodobutane, this will result in a product with the (R) configuration. If you observe a racemic mixture (both R and S products), it suggests that some of the reaction may be proceeding through an SN1 mechanism, which involves a planar carbocation intermediate.[1][17] However, SN1 reactions are generally slower for secondary iodides unless conditions (like a polar protic solvent and a very weak nucleophile) are specifically chosen to favor them.
Data Presentation: Substitution vs. Elimination
The following table summarizes the expected outcomes for the reaction of (2S)-2-iodobutane under various conditions.
| Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product | Predominant Mechanism |
| Sodium Acetate (NaOAc) | Acetone (Polar Aprotic) | 25°C (Low) | (R)-sec-butyl acetate | Butenes | SN2 |
| Sodium Cyanide (NaCN) | DMSO (Polar Aprotic) | 25°C (Low) | (R)-2-cyanobutane | Butenes | SN2 |
| Sodium Azide (NaN₃) | DMF (Polar Aprotic) | 25°C (Low) | (R)-2-azidobutane | Butenes | SN2 |
| Sodium Ethoxide (NaOEt) | Ethanol (Polar Protic) | 70°C (High) | Butenes | (R,S)-2-ethoxybutane | E2 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 50°C (High) | 1-Butene (Hoffmann) | 2-Butenes | E2 |
Experimental Protocols
Protocol 1: Maximizing SN2 Product - Synthesis of (R)-sec-butyl acetate
This protocol is designed to favor the SN2 pathway and minimize elimination byproducts.
Materials:
-
(2S)-2-Iodobutane
-
Anhydrous Sodium Acetate (NaOAc)
-
Anhydrous Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium acetate (1.2 equivalents) and anhydrous acetone (50 mL).
-
Addition of Substrate: Add (2S)-2-iodobutane (1.0 equivalent) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature (approx. 25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours. Avoid heating to minimize elimination.
-
Workup: Once the reaction is complete, filter the mixture to remove the sodium iodide precipitate and excess sodium acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of diethyl ether and wash with 50 mL of water. Sequentially wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (R)-sec-butyl acetate.
-
Purification: Purify the product by fractional distillation if necessary.
Protocol 2: Illustrating E2 Predominance - Synthesis of Butenes
This protocol demonstrates conditions that favor the E2 pathway.
Materials:
-
(2S)-2-Iodobutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, gas collection apparatus.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol (50 mL).
-
Addition of Substrate: Slowly add (2S)-2-iodobutane (1.0 equivalent) to the flask.
-
Reaction Conditions: Heat the mixture to 50°C with stirring. The butene products are gases and can be collected or analyzed by GC.
-
Analysis: Monitor the disappearance of the starting material by TLC or GC. The product distribution (1-butene vs. 2-butenes) can be determined by GC analysis of the collected gas or the reaction headspace.
Visualizations
Caption: Decision workflow for minimizing elimination in reactions of (2S)-2-iodobutane.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. organic chemistry - SN2 vs E2 mechanism confusion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bingol.edu.tr [bingol.edu.tr]
- 16. webassign.net [webassign.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Effect of solvent polarity on (2S)-2-Iodobutane reaction pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2S)-2-iodobutane. The focus is on understanding and controlling the competing reaction pathways—SN1, SN2, E1, and E2—by modulating solvent polarity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for (2S)-2-iodobutane, and what factors influence them?
(2S)-2-iodobutane is a secondary alkyl halide, which places it at a mechanistic crossroads where all four major reaction pathways are possible: SN1 (Substitution Nucleophilic Unimolecular), SN2 (Substitution Nucleophilic Bimolecular), E1 (Elimination Unimolecular), and E2 (Elimination Bimolecular). The outcome of a reaction is highly dependent on a careful balance of several factors, with the most critical being the solvent, the nature of the nucleophile/base, and the temperature.
Q2: How does solvent polarity specifically affect the reaction outcome?
Solvent polarity is a critical factor in determining whether a reaction proceeds through a unimolecular (SN1/E1) or bimolecular (SN2/E2) pathway. Solvents are generally categorized as polar protic or polar aprotic.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They excel at stabilizing both cations and anions. By solvating the leaving group (iodide) and, more importantly, stabilizing the intermediate carbocation, polar protic solvents strongly favor the SN1 and E1 pathways .[1]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These solvents are polar but lack an O-H or N-H bond, meaning they cannot act as hydrogen bond donors.[1] They solvate cations well but leave anions (the nucleophile/base) relatively "naked" and more reactive. This enhanced nucleophilicity favors the concerted SN2 and E2 pathways .[1]
Q3: What is the expected stereochemical outcome for substitution reactions of (2S)-2-iodobutane?
The stereochemistry of the substitution product is a key indicator of the dominant reaction mechanism.
-
SN2 Pathway: This pathway involves a backside attack by the nucleophile, leading to a single, concerted step where the leaving group departs as the new bond forms. This results in a complete inversion of stereochemistry . Starting with (2S)-2-iodobutane, the SN2 product will have the (R) configuration.
-
SN1 Pathway: This pathway proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability. This leads to racemization , producing a nearly 50:50 mixture of (R) and (S) products.[1] A slight preference for the inversion product is often observed.
Troubleshooting Guide
Problem: My reaction is yielding a higher-than-expected proportion of elimination products.
-
Possible Cause 1: Base Strength of the Nucleophile. Your nucleophile may be acting as a strong base. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will heavily favor elimination (E2) over substitution. Even strong, unhindered bases like hydroxide or alkoxides can lead to significant E2 competition with SN2.
-
Solution 1: If substitution is desired, switch to a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, RS⁻).
-
Possible Cause 2: Temperature. Higher reaction temperatures favor elimination over substitution because elimination reactions generally have a higher activation energy and result in an increase in entropy (more product molecules are formed).
-
Solution 2: Run the reaction at a lower temperature to favor the substitution pathway.
Problem: The reaction rate is extremely slow.
-
Possible Cause 1: Poor Nucleophile/Base. For SN2/E2 reactions, a weak nucleophile/base will result in a very slow reaction rate.
-
Solution 1: For bimolecular reactions, ensure you are using a sufficiently strong nucleophile or base.
-
Possible Cause 2: Incorrect Solvent Choice. Using a polar protic solvent for an intended SN2 reaction can drastically slow it down by solvating and deactivating the nucleophile. Conversely, trying to run an SN1 reaction in a polar aprotic solvent will hinder the formation of the carbocation intermediate, slowing the reaction.
-
Solution 2: Match your solvent to your desired mechanism. Use polar aprotic solvents for SN2/E2 and polar protic solvents for SN1/E1.
Problem: I expected an inverted substitution product (SN2) but am observing a racemic mixture.
-
Possible Cause: Your reaction conditions are favoring the SN1 pathway instead of the SN2 pathway. This is the most common reason for loss of stereochemical control.
-
Solution: Review your experimental setup.
-
Solvent: Are you using a polar protic solvent? If so, this is stabilizing the carbocation intermediate and promoting the SN1 pathway. Switch to a polar aprotic solvent like acetone or DMF to favor SN2.
-
Nucleophile: Is your nucleophile concentration too low or is it a weak nucleophile (e.g., water, alcohol)? The SN1 rate is independent of the nucleophile concentration, while the SN2 rate depends on it. Using a high concentration of a strong, weakly basic nucleophile will promote the SN2 pathway.
-
Data Presentation: Product Distribution vs. Solvent Polarity
The following table provides an illustrative summary of the expected major and minor reaction pathways for (2S)-2-iodobutane under different solvent conditions with a common nucleophile/base. The percentages are representative of expected chemical principles for a secondary alkyl halide.
| Solvent | Solvent Type | Dielectric Constant (ε) | Nucleophile/Base | Expected Major Pathway(s) | Expected Minor Pathway(s) |
| 80% Ethanol / 20% Water | Polar Protic | ~35 | None (Solvolysis) | SN1 (~45%), E1 (~40%) | SN2/E2 (minimal) |
| Methanol | Polar Protic | 32.7 | None (Solvolysis) | SN1 (~50%), E1 (~35%) | SN2/E2 (minor) |
| Acetic Acid | Polar Protic | 6.2 | None (Solvolysis) | SN1 (~60%), E1 (~30%) | SN2/E2 (minor) |
| Acetone | Polar Aprotic | 20.7 | Sodium Azide (NaN₃) | SN2 (>90%) | E2 (<10%) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Sodium Ethoxide (NaOEt) | E2 (~80%) | SN2 (~20%) |
Visualizations
Figure 1. Competing reaction pathways for (2S)-2-iodobutane.
Figure 2. Experimental workflow for product ratio analysis.
Experimental Protocols
Protocol: Determination of Product Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for reacting (2S)-2-iodobutane under specific solvent conditions and analyzing the resulting product mixture.
1. Materials and Reagents:
-
(2S)-2-iodobutane
-
Selected solvent (e.g., HPLC-grade ethanol, acetone)
-
Selected nucleophile or base (e.g., sodium ethoxide, sodium azide)
-
Internal standard (e.g., dodecane, nonane)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar DB-5ms or a polar Wax column)
2. Reaction Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile/base (e.g., 1.2 equivalents) in the chosen solvent (e.g., 20 mL).
-
If required, bring the solution to the desired reaction temperature (e.g., 25°C or 50°C) using a water bath or heating mantle.
-
Add (2S)-2-iodobutane (1.0 equivalent) to the flask dropwise while stirring.
-
Allow the reaction to proceed for a predetermined time (e.g., 2 hours), monitoring by thin-layer chromatography (TLC) if applicable.
3. Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) to extract the organic products.
-
Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution carefully using a rotary evaporator. The resulting liquid is your crude product mixture.
4. GC-MS Analysis:
-
Prepare a dilute sample of the product mixture in a volatile solvent (e.g., diethyl ether), adding a known amount of an internal standard.
-
Inject the sample into the GC-MS.
-
Use a temperature program that effectively separates the expected products: but-1-ene, cis- and trans-but-2-ene, the substitution product(s) (e.g., 2-ethoxybutane), and any remaining 2-iodobutane. A typical program might start at 40°C and ramp up to 250°C.
-
Identify each product by comparing its mass spectrum to a library database and its retention time to that of an authentic standard, if available.
-
Quantify the relative amounts of each product by integrating the area under each corresponding peak in the chromatogram. The ratio of the peak areas (corrected by the response factor of the internal standard) gives the product distribution.
References
Technical Support Center: Nucleophilic Substitution on 2-Iodobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in nucleophilic attacks on 2-iodobutane, a common secondary alkyl halide substrate.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on 2-iodobutane is proceeding very slowly. What is the primary cause?
A1: The primary cause is likely steric hindrance at the reaction center. 2-Iodobutane is a secondary alkyl halide. For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must attack the carbon atom bearing the iodine from the backside.[1] The presence of two alkyl groups (a methyl and an ethyl group) attached to this carbon creates a crowded environment that physically obstructs this backside attack.[2][3] This crowding raises the energy of the transition state, slowing down the reaction rate compared to a primary alkyl halide.[2][4]
The diagram below illustrates the crowded, five-coordinate transition state that the nucleophile must navigate.
References
Post-reaction purification techniques for (S)-2-Iodobutane
This technical support center provides troubleshooting guidance and frequently asked questions for the post-reaction purification of (S)-2-Iodobutane. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of (S)-2-Iodobutane.
Question: My crude (S)-2-Iodobutane is dark brown or purple. What is the cause and how can I fix it?
Answer: A dark color in your crude product is typically due to the presence of dissolved iodine (I₂), which can form from the decomposition of the product, especially when exposed to light or heat.[1][2]
Troubleshooting Steps:
-
Washing with a Reducing Agent: Wash the crude product with an aqueous solution of a reducing agent to convert the iodine back to colorless iodide ions (I⁻).
-
Recommended Reagents: 5-10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution.
-
Procedure: Add the reducing agent solution to the separatory funnel containing your organic layer. Shake gently and vent frequently. The color should disappear. Repeat the wash if necessary.
-
-
Storage: Store the purified (S)-2-Iodobutane over a small amount of copper powder or silver powder to scavenge any traces of iodine that may form during storage.[1] It should also be stored in a cool, dark place.[2]
Question: After purification, my yield of (S)-2-Iodobutane is very low. What are the potential causes?
Answer: Low yield can result from several factors, including incomplete reaction, product loss during workup, or decomposition.
Troubleshooting Steps:
-
Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion. Monitor the reaction using an appropriate technique (e.g., TLC, GC) before starting the workup.
-
Loss During Aqueous Washes: (S)-2-Iodobutane has some slight solubility in aqueous solutions, though it is generally considered insoluble.[3] To minimize loss:
-
Use saturated sodium chloride (brine) solution for the final wash to decrease the solubility of the organic product in the aqueous layer.
-
Perform back-extraction of the combined aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product.
-
-
Decomposition during Distillation: 2-Iodobutane can decompose at elevated temperatures.
-
Vacuum Distillation: If possible, perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Temperature Control: Carefully monitor the distillation temperature and avoid overheating the distillation flask.
-
-
Side Reactions: The synthesis of (S)-2-Iodobutane from (S)-2-butanol can be accompanied by elimination reactions, forming butene isomers, especially under acidic or high-temperature conditions. Optimizing the reaction conditions can minimize these side products.
Question: The purity of my (S)-2-Iodobutane is low, as determined by GC analysis. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted starting material ((S)-2-butanol), solvent from the reaction or workup, and side products from the synthesis.
Troubleshooting Steps:
-
Removal of Unreacted Alcohol: Unreacted (S)-2-butanol can be removed by washing the crude product with water. If the alcohol is particularly difficult to remove, a wash with cold, dilute sulfuric acid can help by protonating the alcohol and increasing its solubility in the aqueous layer.
-
Solvent Removal: Ensure that any solvents used during the reaction or extraction are thoroughly removed during the distillation step. Pay close attention to the boiling points of the solvents versus the product.
-
Efficient Distillation:
-
Use a fractional distillation column for better separation of components with close boiling points.
-
Ensure a slow and steady distillation rate (approximately 1-2 drops per second) to allow for proper equilibration and separation.[4]
-
Question: I am concerned about the optical purity of my (S)-2-Iodobutane. How can I avoid racemization during purification?
Answer: Racemization of (S)-2-Iodobutane can occur, particularly in the presence of iodide ions, through repeated Sₙ2 reactions which cause inversion of the stereocenter.[5][6][7] An Sₙ1 mechanism, leading to a planar carbocation intermediate, would also result in racemization.[8]
Troubleshooting Steps:
-
Minimize Iodide Concentration: During the workup, promptly remove any residual iodide salts by washing with water.
-
Avoid High Temperatures: Perform all purification steps, especially distillation, at the lowest possible temperature to minimize the rate of any potential racemization reactions. Vacuum distillation is highly recommended.
-
Avoid Prolonged Storage: Purify the (S)-2-Iodobutane as soon as possible after synthesis and use it promptly. If storage is necessary, keep it in a cool, dark place.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general purification workflow for (S)-2-Iodobutane?
A1: A typical purification workflow involves a series of washing steps followed by drying and final purification by distillation.
Caption: General purification workflow for (S)-2-Iodobutane.
Q2: What are the key physical properties of 2-Iodobutane relevant to its purification?
A2: The following table summarizes the important physical properties of 2-Iodobutane.
| Property | Value |
| Molecular Weight | 184.02 g/mol [3] |
| Boiling Point | 119-120 °C (at atmospheric pressure)[3] |
| Density | 1.598 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.499[3] |
| Solubility | Insoluble in water; soluble in alcohol and diethyl ether.[3] |
Q3: What is a suitable drying agent for (S)-2-Iodobutane?
A3: Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄) are commonly used and effective drying agents for alkyl halides like (S)-2-Iodobutane.[1]
Q4: What is a detailed protocol for the purification of (S)-2-Iodobutane?
A4: The following is a general experimental protocol. Quantities should be adjusted based on the scale of the reaction.
Experimental Protocol: Purification of (S)-2-Iodobutane
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If a significant amount of organic solvent was used in the reaction, it may need to be removed by rotary evaporation first.
-
Aqueous Wash (Reducing Agent): If the organic layer is colored, add an equal volume of 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer. Repeat until the organic layer is colorless.
-
Aqueous Wash (Water): Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities and salts. Separate the layers.
-
Aqueous Wash (Brine): Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic layer. Separate the layers and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (typically 1-2 g per 10 mL of product). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filtration: Filter the dried solution through a fluted filter paper or a cotton plug in a funnel directly into a round-bottom flask suitable for distillation.
-
Distillation: Add a few boiling chips or a magnetic stir bar to the distillation flask. Set up a simple or fractional distillation apparatus. It is highly recommended to perform the distillation under reduced pressure to lower the boiling point and prevent decomposition. Collect the fraction boiling at the expected temperature for (S)-2-Iodobutane (119-120 °C at atmospheric pressure; the boiling point will be lower under vacuum).
-
Storage: Store the purified product in a sealed, amber-colored vial, preferably over a small amount of copper powder, in a cool and dark place.
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for (S)-2-Iodobutane purification.
References
- 1. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-碘丁烷 ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. doubtnut.com [doubtnut.com]
- 6. brainly.in [brainly.in]
- 7. Statement-I: Optically active 2-idoibutane on treatment with `NaI` in acetone undergoes racemisation. Because Statement-II: Repeated Walden inversions on the reactant and its product evantually gives a racemic mixure. [allen.in]
- 8. Question How do you account for the racemization of (+)-2-iodobutane whe.. [askfilo.com]
Technical Support Center: Managing Carbocation Rearrangements with 2-Iodobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodobutane and managing potential carbocation rearrangements in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are carbocation rearrangements and why are they a concern with 2-iodobutane?
A1: A carbocation is a reactive intermediate with a positively charged carbon atom. In reactions involving 2-iodobutane, particularly under Sɴ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) conditions, the initial secondary carbocation formed can rearrange to a more stable carbocation if possible. This occurs through a hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. While 2-iodobutane itself does not form a more stable carbocation upon rearrangement, this propensity for rearrangement is a key characteristic of secondary alkyl halides and understanding the principles is crucial for predicting and controlling reaction outcomes.
Q2: Under what reaction conditions are carbocation rearrangements most likely to occur with secondary alkyl halides like 2-iodobutane?
A2: Carbocation rearrangements are most prevalent under conditions that favor the formation of a carbocation intermediate. These include:
-
Sɴ1 and E1 reaction conditions: These reactions proceed through a carbocation intermediate.
-
Polar protic solvents: Solvents like water, ethanol, and methanol stabilize the carbocation intermediate, promoting its formation and allowing time for potential rearrangement.[1]
-
Weakly nucleophilic/basic reagents: Reagents that are not strong enough to force a concerted Sɴ2 or E2 mechanism will favor the unimolecular pathways.
-
Elevated temperatures: Higher temperatures generally favor elimination (E1) over substitution (Sɴ1) and can provide the energy for the rearrangement to occur.[2][3]
Q3: How can I minimize or prevent carbocation rearrangements in my reactions with 2-iodobutane?
A3: To avoid products resulting from carbocation rearrangements, you should choose reaction conditions that favor concerted mechanisms (Sɴ2 and E2) which do not involve a carbocation intermediate. Consider the following adjustments:
-
Use a strong, non-bulky nucleophile/base: For substitution, a strong nucleophile will favor the Sɴ2 pathway. For elimination, a strong, non-bulky base will favor the E2 pathway.
-
Employ aprotic solvents: Solvents like acetone, DMSO, or DMF do not stabilize carbocations as effectively as protic solvents, thus disfavoring Sɴ1 and E1 pathways.
-
Lower the reaction temperature: Lower temperatures generally favor substitution over elimination and can reduce the likelihood of rearrangement by minimizing the lifetime of any potential carbocation.[2]
Troubleshooting Guides
Problem 1: My Sɴ1 reaction with 2-iodobutane is giving me a mixture of products, including unexpected isomers.
Troubleshooting Steps:
-
Confirm Carbocation Formation: Your reaction conditions (polar protic solvent, weak nucleophile) are likely promoting an Sɴ1 pathway, leading to a secondary carbocation.
-
Analyze Potential Rearrangements: While the 2-butyl cation doesn't rearrange to a more stable form, ensure your starting material is pure 2-iodobutane. Contamination with other isomers could lead to different carbocations and thus different rearranged products.
-
Consider Competing E1 Reaction: Sɴ1 and E1 reactions are competitive and often occur simultaneously. The formation of alkenes (elimination products) alongside your substitution product is common.
-
Optimize for Sɴ1: To favor the desired substitution product, try running the reaction at a lower temperature. This generally disfavors the competing E1 elimination.[2]
Problem 2: My E1 elimination of 2-iodobutane is producing a mixture of alkenes, and the major product is not what I expected based on Zaitsev's rule.
Troubleshooting Steps:
-
Verify E1 Conditions: Ensure you are using a weak base and a polar protic solvent to favor the E1 mechanism.
-
Evaluate Carbocation Intermediate: The reaction proceeds through a 2-butyl carbocation.
-
Assess Possible Elimination Pathways: The 2-butyl carbocation can lose a proton from either adjacent carbon, leading to 1-butene and 2-butene.
-
Re-evaluate Zaitsev's Rule: Zaitsev's rule predicts that the more substituted alkene (2-butene) will be the major product. If you are observing a different major product, consider the possibility of steric hindrance if a bulky base is inadvertently present, which might favor the Hoffman (less substituted) product. However, under true E1 conditions, Zaitsev's product should dominate.
-
Control Temperature: Higher temperatures favor elimination. Ensure your temperature is appropriate for the desired outcome.
Data Presentation
Table 1: Influence of Temperature on Sɴ1 vs. E1 Product Ratio for a Secondary Alkyl Halide
| Temperature (°C) | % Sɴ1 Product (e.g., 2-butanol) | % E1 Product (e.g., butenes) |
| 25 | High (e.g., ~80%) | Low (e.g., ~20%) |
| 50 | Lower (e.g., ~60%) | Higher (e.g., ~40%) |
| 100 | Low | High |
Note: These are illustrative values for a typical secondary alkyl halide. Actual ratios can vary based on the specific substrate, solvent, and nucleophile.[2]
Experimental Protocols
Protocol 1: Sɴ1 Solvolysis of 2-Iodobutane in Ethanol
Objective: To synthesize 2-ethoxybutane and butene isomers via an Sɴ1/E1 pathway.
Materials:
-
2-iodobutane
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Place 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 2 mL of 2-iodobutane to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 15 mL of 5% sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Analyze the product mixture using GC-MS to determine the ratio of 2-ethoxybutane, 1-butene, and 2-butene.
Visualizations
Caption: General pathway for Sɴ1/E1 reactions of a secondary alkyl halide.
Caption: Logical workflow for troubleshooting unexpected reaction products.
References
Influence of base strength on E2 elimination of (2S)-2-Iodobutane
Technical Support Center: E2 Elimination of (2S)-2-Iodobutane
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the influence of base strength on the E2 elimination of (2S)-2-Iodobutane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an E2 elimination reaction?
A1: The E2 (bimolecular elimination) reaction is a single-step, concerted process where a base removes a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the leaving group (α-carbon).[1] Simultaneously, the electrons from the cleaved C-H bond form a π-bond between the α and β carbons, and the leaving group departs.[1][2] The rate of the E2 reaction is dependent on the concentration of both the substrate (alkyl halide) and the base, making it a second-order reaction.[2][3] A key stereochemical requirement is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation for the reaction to occur efficiently.[4][5]
Q2: How does the strength of the base impact the rate of the E2 reaction for (2S)-2-Iodobutane?
A2: The rate of an E2 reaction is directly proportional to the strength of the base used.[5][6] A stronger base will abstract the β-hydrogen more readily, thus increasing the rate of the reaction.[7] For an E2 reaction to be the dominant pathway, a strong base is required; weak bases tend to favor E1 or substitution reactions.[6][8] Therefore, using a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) will result in a faster elimination rate for (2S)-2-iodobutane compared to a weak base like water or ethanol.[7]
Q3: What is the effect of base strength and steric bulk on the regioselectivity of the E2 elimination of (2S)-2-Iodobutane?
A3: The E2 elimination of (2S)-2-iodobutane can yield three different alkene products: 1-butene, (E)-2-butene, and (Z)-2-butene. The product distribution is governed by the base's characteristics:
-
Zaitsev's Rule: When a small, strong base (e.g., hydroxide, methoxide, ethoxide) is used, the major product is the more substituted, and therefore more stable, alkene.[4][9] For 2-iodobutane, this means a mixture of (E)-2-butene and (Z)-2-butene will be the major products, with the trans (E) isomer being favored due to its greater thermodynamic stability.[9][10]
-
Hofmann Rule: When a sterically hindered (bulky) base (e.g., potassium tert-butoxide, lithium diisopropylamide) is used, the major product is the less substituted alkene.[9] The bulky base preferentially abstracts the more sterically accessible proton from the methyl group (C1), leading to the formation of 1-butene as the major product.[9]
Q4: Does the choice of base affect the stereochemistry of the 2-butene products?
A4: The E2 reaction is stereospecific, meaning the stereochemistry of the reactant dictates the stereochemistry of the product.[11][12] This is due to the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group.[4][13] For (2S)-2-iodobutane, removal of a proton from C3 will lead to the formation of both (E)-2-butene and (Z)-2-butene. The ratio of E to Z is primarily determined by the stability of the respective transition states, with the transition state leading to the more stable trans product being lower in energy.[14] Therefore, (E)-2-butene is generally the major stereoisomer formed among the 2-butene products, regardless of the base used (though the overall proportion of 2-butenes will change with base bulk).
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Alkene Products | 1. Base is too weak: The base is not strong enough to efficiently promote the E2 pathway.[6] 2. Low Reaction Temperature: Elimination reactions often require heat to overcome the activation energy. | 1. Switch to a stronger base such as an alkoxide (e.g., NaOEt, KOtBu) or hydroxide (NaOH, KOH).[15] 2. Increase the reaction temperature by refluxing the solution. |
| Significant Formation of Substitution (SN2) Product | 1. Base is also a good nucleophile: Small, strong bases like methoxide and ethoxide are also strong nucleophiles and can lead to SN2 side reactions.[6] 2. Solvent Choice: Polar aprotic solvents can favor SN2 reactions.[8] | 1. Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu) or DBU to favor elimination. 2. Use the conjugate alcohol of the alkoxide base as the solvent (e.g., ethanol for ethoxide) to minimize competing pathways. |
| Incorrect Ratio of Zaitsev to Hofmann Products | 1. Incorrect Base Choice: The steric bulk of the base is the primary determinant of regioselectivity.[9] | 1. To favor the Zaitsev product (2-butene), use a small, strong base like sodium ethoxide (NaOEt) in ethanol.[4] 2. To favor the Hofmann product (1-butene), use a bulky, strong base like potassium tert-butoxide (KOtBu) in tert-butanol.[9] |
| Reaction is Too Slow or Incomplete | 1. Insufficient Base Strength/Concentration: The E2 rate is dependent on both base strength and concentration.[3] 2. Poor Leaving Group: While iodide is an excellent leaving group, impurities or degradation can be an issue. | 1. Ensure a sufficiently strong base is used at an adequate concentration (typically 1.0 M or higher). 2. Confirm the purity of the (2S)-2-iodobutane substrate. |
Data Presentation
The choice of base has a predictable influence on the product distribution in the E2 elimination of 2-iodobutane.
| Base | Base Type | pKa of Conjugate Acid | Expected Major Product | Expected Minor Product(s) |
| Sodium Ethoxide (NaOCH₂CH₃) | Small, Strong | ~16 | (E)-2-Butene (Zaitsev) | 1-Butene, (Z)-2-Butene |
| Potassium tert-Butoxide (KOC(CH₃)₃) | Bulky, Strong | ~18 | 1-Butene (Hofmann) | (E)-2-Butene, (Z)-2-Butene |
| Sodium Hydroxide (NaOH) | Small, Strong | ~15.7 | (E)-2-Butene (Zaitsev) | 1-Butene, (Z)-2-Butene |
Note: Product ratios are illustrative of expected outcomes based on established regioselectivity rules.[4][9]
Experimental Protocols
General Protocol for the Base-Induced E2 Elimination of (2S)-2-Iodobutane
Objective: To synthesize and analyze the alkene products from the E2 elimination of (2S)-2-iodobutane using different bases.
Materials:
-
(2S)-2-Iodobutane
-
Base of choice (e.g., Sodium ethoxide solution in ethanol, 1.0 M; or Potassium tert-butoxide solution in tert-butanol, 1.0 M)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph (GC) with an appropriate column for separating alkene isomers
Procedure:
-
Set up a reflux apparatus using a round-bottom flask, condenser, and heating mantle.
-
Add 10 mL of the 1.0 M base solution (e.g., sodium ethoxide in ethanol) to the round-bottom flask.
-
Begin stirring and gently heat the solution to reflux.
-
Slowly add 1.0 mL of (2S)-2-iodobutane to the refluxing base solution via the top of the condenser.
-
Continue to reflux the mixture for 60 minutes.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of cold water and 10 mL of diethyl ether.
-
Gently shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with 15 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, then decant the solution into a clean vial.
-
Analyze the product distribution by injecting a small sample into a gas chromatograph. Identify the peaks corresponding to 1-butene, (Z)-2-butene, and (E)-2-butene by comparing retention times to known standards.
Mandatory Visualizations
Caption: E2 reaction workflow for (2S)-2-Iodobutane.
Caption: Logic for selecting a base for regiochemical control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How E2 Elimination Reactions Occur | dummies [dummies.com]
- 6. The E2 Reaction Mechanism [chemistrysteps.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Stabilizer Selection for 2-Iodobutane
Welcome to the technical support center for the long-term storage and stabilization of 2-iodobutane. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the handling and storage of this reagent.
Frequently Asked Questions (FAQs)
Q1: My previously colorless 2-iodobutane has developed a brown or violet color. What is the cause of this discoloration?
A1: The discoloration of 2-iodobutane is a clear indication of decomposition. The brown or violet color is due to the formation of free iodine (I₂). Alkyl iodides, including 2-iodobutane, are susceptible to degradation, which can be initiated by exposure to light (photodegradation) or heat. This decomposition proceeds via a free radical mechanism, leading to the cleavage of the carbon-iodine bond.
Q2: What is the recommended stabilizer for the long-term storage of 2-iodobutane?
A2: The most commonly used and commercially available stabilizer for 2-iodobutane is metallic copper, often in the form of a chip or wire.[1][2] Many suppliers provide 2-iodobutane with a copper stabilizer already added to the bottle.
Q3: How does copper act as a stabilizer for 2-iodobutane?
A3: Copper stabilizes 2-iodobutane through a combination of mechanisms:
-
Radical Scavenging: The primary degradation pathway is believed to be a free radical chain reaction. Copper surfaces can effectively quench free radicals, thus inhibiting the initiation and propagation of these decomposition reactions.
-
Reaction with Iodine: Copper reacts with any free iodine (I₂) that may form, converting it into copper(I) iodide (CuI), a stable, insoluble salt. This prevents the accumulation of iodine, which can itself catalyze further decomposition.
Q4: Are there any alternative stabilizers for 2-iodobutane?
A4: While copper is the most prevalent stabilizer, other materials with similar properties could potentially be used. Silver is also known to stabilize alkyl iodides by reacting with iodine to form silver iodide (AgI). For other halogenated compounds, various organic stabilizers are used, but for alkyl iodides, elemental metals like copper and silver are preferred due to their ability to scavenge both radicals and free halogens.
Q5: What are the optimal storage conditions for 2-iodobutane to ensure its long-term stability?
A5: To maximize the shelf-life of 2-iodobutane, it is crucial to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition. |
| Light | Amber or opaque bottle, stored in the dark | Prevents photodegradation initiated by UV light. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. |
| Stabilizer | Presence of a copper chip or wire | Inhibits radical decomposition and scavenges free iodine. |
Troubleshooting Guide
Issue: Significant discoloration is observed despite the presence of a copper stabilizer.
-
Possible Cause 1: Exhaustion of the stabilizer.
-
Solution: The copper surface may be coated with copper iodide, rendering it inactive. Add a fresh, clean piece of copper wire or a new copper chip to the bottle.
-
-
Possible Cause 2: Severe storage conditions.
-
Solution: Prolonged exposure to high temperatures or intense light can overwhelm the stabilizer. Review your storage protocol and ensure the material is stored as recommended in the table above. If the material is severely discolored, it may need to be purified before use.
-
Issue: How can I purify my discolored 2-iodobutane before use?
-
Solution: Minor discoloration due to free iodine can often be removed by washing the 2-iodobutane with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This is followed by washing with water, drying over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), and subsequent distillation. Always perform such procedures in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Accelerated Stability Study of 2-Iodobutane
This protocol is designed to evaluate the effectiveness of stabilizers under stressed conditions.
Objective: To compare the stability of unstabilized 2-iodobutane with samples stabilized with copper and an alternative stabilizer (e.g., silver) under elevated temperature and light exposure.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples of freshly purified 2-iodobutane in clear glass vials.
-
Set 1: No stabilizer (Control).
-
Set 2: Add a small, clean copper chip to each vial.
-
Set 3: Add a small, clean silver wire to each vial.
-
Seal all vials under an inert atmosphere (e.g., argon).
-
-
Storage Conditions:
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
-
Analytical Methods:
Protocol 2: Quantification of Free Iodine by UV-Vis Spectroscopy
Objective: To determine the concentration of free iodine in a sample of 2-iodobutane as an indicator of degradation.
Methodology:
-
Preparation of Standards:
-
Prepare a series of standard solutions of iodine in a suitable solvent (e.g., hexane or cyclohexane) with known concentrations.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for iodine in the chosen solvent (around 520 nm).
-
Plot a calibration curve of absorbance versus iodine concentration.
-
-
Sample Analysis:
Visualizations
Caption: Degradation of 2-iodobutane and stabilization by copper.
Caption: Workflow for stabilizer selection and storage of 2-iodobutane.
Caption: Experimental workflow for testing stabilizer efficacy.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-Iodobutane 513-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. epa.gov [epa.gov]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemijournal.com [chemijournal.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
Validation & Comparative
Reactivity of (2S)-2-Iodobutane Compared to Other Chiral Alkyl Halides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (2S)-2-iodobutane with other chiral secondary alkyl halides, such as (2S)-2-bromobutane and (2S)-2-chlorobutane, in nucleophilic substitution and elimination reactions. The information presented is supported by established principles in physical organic chemistry and illustrative experimental data.
Executive Summary
(2S)-2-Iodobutane is a highly reactive chiral secondary alkyl halide that serves as a valuable substrate in stereoselective synthesis. Its reactivity is primarily governed by the excellent leaving group ability of the iodide ion. In comparison to its bromine and chlorine analogs, (2S)-2-iodobutane generally exhibits faster rates in both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. This guide details the factors influencing this reactivity, presents comparative data, and provides standardized experimental protocols for assessing these reactions.
Comparison of Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at a chiral center, such as in (2S)-2-halobutanes, are fundamental in asymmetric synthesis. The two primary mechanisms, S(_N)1 and S(_N)2, are highly dependent on the nature of the alkyl halide, the nucleophile, the solvent, and the leaving group.
S(_N)2 Reactivity
The S(_N)2 reaction is a single-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group, resulting in an inversion of stereochemistry. The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center and the ability of the leaving group to depart.
The reactivity order for S(_N)2 reactions with respect to the leaving group is I > Br > Cl > F . This is because iodide is the weakest base and the most polarizable of the common halides, making it the best leaving group.
| Substrate | Relative Rate (S(_N)2) | Stereochemical Outcome |
| (2S)-2-Iodobutane | Highest | Inversion ((R)-product) |
| (2S)-2-Bromobutane | Intermediate | Inversion ((R)-product) |
| (2S)-2-Chlorobutane | Lowest | Inversion ((R)-product) |
Note: The relative rates are qualitative and based on the established leaving group ability. Actual rate constants will vary with specific reaction conditions.
S(_N)1 Reactivity
The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. This pathway is favored for tertiary and, to a lesser extent, secondary alkyl halides, particularly in polar protic solvents. The rate-determining step is the formation of the carbocation, which is again dependent on the leaving group's ability.
Similar to the S(_N)2 reaction, the S(_N)1 reactivity follows the order I > Br > Cl . A better leaving group facilitates the formation of the carbocation intermediate, leading to a faster reaction rate. The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products.
| Substrate | Relative Rate (S(_N)1 Solvolysis) | Stereochemical Outcome |
| (2S)-2-Iodobutane | Highest | Racemization ((R)- and (S)-products) |
| (2S)-2-Bromobutane | Intermediate | Racemization ((R)- and (S)-products) |
| (2S)-2-Chlorobutane | Lowest | Racemization ((R)- and (S)-products) |
Note: The relative rates are qualitative. The degree of racemization can be influenced by ion pairing effects.
Comparison of Reactivity in Elimination Reactions
Elimination reactions of alkyl halides, which lead to the formation of alkenes, also proceed through two primary mechanisms: E2 (bimolecular) and E1 (unimolecular).
E2 Reactivity and Product Distribution
The E2 reaction is a concerted, one-step process requiring a strong base. The reaction rate is dependent on the concentrations of both the alkyl halide and the base. The stereochemistry of the E2 reaction is highly dependent on the conformation of the substrate, with a preference for an anti-periplanar arrangement of the leaving group and a β-hydrogen.
The reactivity order for E2 reactions also follows I > Br > Cl due to the influence of the leaving group on the rate-determining step. For 2-halobutanes, E2 elimination can yield three different alkene products: 1-butene, (Z)-2-butene (cis), and (E)-2-butene (trans). According to Zaitsev's rule, the most substituted alkene is the major product, with the more stable (E)-isomer being favored over the (Z)-isomer.
| Substrate | Relative Rate (E2) | Major Alkene Product | (E)-2-Butene : (Z)-2-Butene : 1-Butene Ratio |
| (2S)-2-Iodobutane | Highest | (E)-2-Butene | Data not available for direct comparison |
| (2S)-2-Bromobutane | Intermediate | (E)-2-Butene | ~71% : ~7% : ~22% (with EtO⁻ in EtOH) |
| (2S)-2-Chlorobutane | Lowest | (E)-2-Butene | Data not available for direct comparison |
Note: The product ratio for 2-bromobutane is illustrative. The exact distribution can vary with the base and solvent used.
E1 Reactivity
The E1 reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore also dependent on leaving group ability, with a reactivity order of I > Br > Cl . E1 reactions are favored under similar conditions as S(_N)1 reactions (polar protic solvents, weak bases) and often compete with them. The product distribution of E1 reactions also follows Zaitsev's rule, favoring the most stable alkene.
Experimental Protocols
Protocol 1: Determination of Relative S(_N)2 Reaction Rates via Polarimetry
This method is suitable for comparing the rates of S(_N)2 reactions of chiral alkyl halides with a nucleophile that results in an inversion of configuration and a change in the optical rotation of the solution.
Objective: To determine the relative second-order rate constants for the reaction of (2S)-2-iodobutane, (2S)-2-bromobutane, and (2S)-2-chlorobutane with sodium iodide in acetone.
Materials:
-
(2S)-2-Iodobutane, (2S)-2-Bromobutane, (2S)-2-Chlorobutane
-
Sodium iodide
-
Anhydrous acetone
-
Polarimeter
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar solutions of each (2S)-2-halobutane and sodium iodide in anhydrous acetone.
-
Maintain a constant temperature using the thermostatted cell holder of the polarimeter.
-
Initiate the reaction by mixing the alkyl halide and sodium iodide solutions in the polarimeter cell.
-
Record the optical rotation of the solution at regular time intervals.
-
The reaction of a chiral secondary halide via an S(_N)2 mechanism will lead to a change in optical rotation as the starting material is converted to its inverted product.
-
The rate of change of optical rotation is proportional to the rate of reaction.
-
Plot the natural logarithm of the optical rotation versus time. The slope of this plot will be proportional to the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
Compare the calculated rate constants for the three alkyl halides.
Protocol 2: Analysis of E2 Elimination Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the product distribution of the E2 elimination of (2S)-2-iodobutane, (2S)-2-bromobutane, and (2S)-2-chlorobutane with sodium ethoxide in ethanol.
Materials:
-
(2S)-2-Iodobutane, (2S)-2-Bromobutane, (2S)-2-Chlorobutane
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Quenching solution (e.g., dilute aqueous acid)
-
Organic extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column
-
Authentic standards of 1-butene, (Z)-2-butene, and (E)-2-butene
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide in anhydrous ethanol.
-
Add the sodium ethoxide solution to initiate the elimination reaction.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction by adding the quenching solution.
-
Extract the organic products with an appropriate solvent.
-
Dry the organic layer over a drying agent and carefully concentrate the solution.
-
Analyze the product mixture by GC-MS.
-
Identify the alkene products by comparing their retention times and mass spectra with those of the authentic standards.
-
Quantify the relative amounts of each alkene isomer by integrating the peak areas in the gas chromatogram.
-
Compare the product distributions for the three different alkyl halides.
Visualizing Reaction Pathways and Workflows
dot
Caption: S(_N)2 reaction mechanism showing backside attack and inversion of configuration.
dot
Caption: S(_N)1 reaction mechanism proceeding through a planar carbocation intermediate.
dot
Caption: E2 reaction mechanism showing the concerted anti-periplanar transition state.
dot
Spectroscopic Characterization of (S)-2-Iodobutane: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise structural characteristics of chiral molecules like (S)-2-Iodobutane is paramount. This guide provides a comparative analysis of the spectroscopic data for (S)-2-Iodobutane and its halogenated analogs, supported by detailed experimental protocols and logical workflows.
This document presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (S)-2-Iodobutane, alongside its bromo- and chloro-analogs. The data is organized for easy comparison, and detailed experimental methodologies are provided to ensure reproducibility. It is important to note that much of the publicly available data does not specify the stereoisomer, and therefore the presented data largely pertains to the racemic mixtures of 2-halobutanes.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-iodobutane, 2-bromobutane, and 2-chlorobutane.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| 2-Iodobutane | ~4.15 (sextet) | CH-I |
| ~1.9 (m) | CH₂ | |
| ~1.7 (d) | CH₃ (adjacent to CH-I) | |
| ~1.0 (t) | CH₃ (terminal) | |
| 2-Bromobutane | ~4.1 (m) | CH-Br |
| ~1.8 (m) | CH₂ | |
| ~1.7 (d) | CH₃ (adjacent to CH-Br) | |
| ~1.0 (t) | CH₃ (terminal) | |
| 2-Chlorobutane | ~4.0 (m) | CH-Cl |
| ~1.7 (m) | CH₂ | |
| ~1.5 (d) | CH₃ (adjacent to CH-Cl) | |
| ~1.0 (t) | CH₃ (terminal) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Iodobutane | ~36.0 | CH-I[1] |
| ~32.4 | CH₂[1] | |
| ~28.5 | CH₃ (adjacent to CH-I)[1] | |
| ~14.2 | CH₃ (terminal)[1] | |
| 2-Bromobutane | ~55.0 | CH-Br |
| ~33.0 | CH₂ | |
| ~25.0 | CH₃ (adjacent to CH-Br) | |
| ~11.0 | CH₃ (terminal) | |
| 2-Chlorobutane | ~60.0 | CH-Cl |
| ~33.0 | CH₂ | |
| ~25.0 | CH₃ (adjacent to CH-Cl) | |
| ~11.0 | CH₃ (terminal) |
Table 3: IR Spectroscopic Data
| Compound | Absorption Band (cm⁻¹) | Assignment |
| 2-Iodobutane | ~2845-2975 | C-H stretch[2] |
| ~1365-1470 | C-H bend[2] | |
| ~500-600 | C-I stretch[2] | |
| 2-Bromobutane | ~2845-2975 | C-H stretch[3] |
| ~1270-1470 | C-H bend[3] | |
| ~550-650 | C-Br stretch[3] | |
| 2-Chlorobutane | ~2850-2960 | C-H stretch |
| ~1400-1500 | C-H bend | |
| ~600-800 | C-Cl stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the liquid 2-halobutane sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.[4]
-
Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz Bruker Avance Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay: 1.0 s
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz Bruker Avance Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 256
-
Spectral Width: -10 to 220 ppm
-
Relaxation Delay: 2.0 s
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of the neat liquid 2-halobutane sample was placed between two potassium bromide (KBr) plates to form a thin liquid film.
Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer
-
Mode: Transmission
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (S)-2-Iodobutane.
References
- 1. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
Stereochemical Inversion in SN2 Reactions of (2S)-2-Iodobutane: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the stereochemical outcomes of bimolecular nucleophilic substitution (SN2) reactions involving (2S)-2-iodobutane. This document presents a comparative analysis of reaction products with various nucleophiles, supported by experimental data and detailed protocols.
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, prized for its stereospecificity. When a chiral substrate, such as (2S)-2-iodobutane, undergoes an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[1] This guide provides a comparative analysis of the stereochemical outcomes for the SN2 reaction of (2S)-2-iodobutane with a range of common nucleophiles.
Comparative Analysis of Stereochemical Outcomes
The SN2 reaction of (2S)-2-iodobutane with various nucleophiles consistently results in the formation of the corresponding (R)-configured product. This inversion of stereochemistry is a hallmark of the SN2 mechanism.[2][3][4] The efficiency of this inversion can be quantified by measuring the optical rotation or enantiomeric excess of the product. While extensive quantitative data for every possible reaction is not always readily available in single sources, the principle of complete inversion is a well-established experimental observation.
| Nucleophile | Reagent Example | Product | Expected Configuration | Expected Optical Purity |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (R)-2-Butanol | R | High (approaching 100% inversion) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (R)-2-Cyanobutane | R | High (approaching 100% inversion) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (R)-2-Azidobutane | R | High (approaching 100% inversion) |
Note: The expected optical purity assumes ideal SN2 conditions that minimize any competing SN1 or elimination reactions, which could lead to racemization or other products.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for achieving the desired stereochemical outcome. The following are representative procedures for the SN2 reaction of (2S)-2-iodobutane with different nucleophiles.
Synthesis of (R)-2-Butanol via SN2 Reaction with Hydroxide
Objective: To synthesize (R)-2-butanol from (2S)-2-iodobutane with inversion of stereochemistry.
Materials:
-
(2S)-2-Iodobutane
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of sodium hydroxide in water.
-
Add (2S)-2-iodobutane to the aqueous NaOH solution.
-
Heat the mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude (R)-2-butanol can be purified by distillation.
-
Characterize the product and determine its optical rotation using a polarimeter to confirm the inversion of configuration.
Synthesis of (R)-2-Cyanobutane via SN2 Reaction with Cyanide
Objective: To synthesize (R)-2-cyanobutane from (2S)-2-iodobutane, demonstrating stereochemical inversion.
Materials:
-
(2S)-2-Iodobutane
-
Sodium cyanide (NaCN)
-
Acetone (dry)
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in dry acetone.
-
Add (2S)-2-iodobutane to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by the precipitation of sodium iodide.
-
After the reaction is complete, filter the mixture to remove the precipitated sodium iodide.
-
Remove the acetone solvent from the filtrate under reduced pressure.
-
The remaining residue can be purified by distillation to yield (R)-2-cyanobutane.
-
Analyze the product's optical activity to confirm the stereochemical outcome.
Synthesis of (R)-2-Azidobutane via SN2 Reaction with Azide
Objective: To prepare (R)-2-azidobutane from (2S)-2-iodobutane through an SN2 pathway.
Materials:
-
(2S)-2-Iodobutane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve sodium azide in a suitable polar aprotic solvent like DMF or acetone in a round-bottom flask.
-
Add (2S)-2-iodobutane to the stirred solution.
-
Heat the reaction mixture gently (e.g., 50-60 °C) for several hours.
-
Upon completion, cool the reaction mixture and pour it into a larger volume of water.
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and carefully remove the solvent. Caution: Low molecular weight organic azides can be explosive; handle with care and avoid distillation if possible.
-
Determine the stereochemical purity of the (R)-2-azidobutane product via polarimetry.
Visualizing the SN2 Reaction Pathway
The following diagrams illustrate the fundamental principles of the SN2 reaction on (2S)-2-iodobutane.
Figure 1. Experimental workflow for the SN2 reaction on (2S)-2-Iodobutane.
Figure 2. Stereochemical inversion in the SN2 reaction of (2S)-2-iodobutane.
References
A Comparative Guide to the Elimination Products of 2-Iodobutane: An Application of Zaitsev's Rule
Published for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the elimination products formed from 2-iodobutane under various basic conditions. It focuses on the application and predictive power of Zaitsev's rule, offering experimental data to contrast the reaction outcomes with different base alternatives. This analysis is crucial for synthetic chemists aiming to control the regioselectivity of alkene formation.
Introduction to Zaitsev's Rule
In organic chemistry, elimination reactions of alkyl halides can often lead to a mixture of isomeric alkenes. Zaitsev's rule, also known as Saytzeff's rule, is an empirical principle used to predict the regioselectivity of these reactions.[1][2] The rule states that in a dehydrohalogenation reaction, the major product will be the more stable, more highly substituted alkene.[3][4][5][6] Stability of the alkene increases with the number of alkyl groups attached to the double-bonded carbon atoms.[1][2]
The reaction of 2-iodobutane with a base typically proceeds through an E2 (bimolecular elimination) mechanism.[7] This reaction can produce three possible alkene products: 1-butene, and the two geometric isomers of 2-butene (cis- and trans-). According to Zaitsev's rule, the more substituted 2-butenes are the predicted major products (Zaitsev products), while the less substituted 1-butene is the minor product (Hofmann product).
Reaction Pathway and Products
The dehydrohalogenation of 2-iodobutane involves the removal of a hydrogen atom from a β-carbon (a carbon adjacent to the carbon bearing the iodine) and the iodine atom from the α-carbon. Since 2-iodobutane has two distinct β-carbons (C1 and C3), two constitutional isomers are possible.
References
- 1. byjus.com [byjus.com]
- 2. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 7. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
Safety Operating Guide
Proper Disposal of (2S)-2-Iodobutane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of hazardous chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (2S)-2-Iodobutane, a flammable and potentially hazardous alkyl halide, tailored for researchers and professionals in scientific and drug development fields.
Immediate Safety and Handling Precautions
Before handling or disposing of 2-Iodobutane, it is imperative to be familiar with its primary hazards. This substance is a flammable liquid and vapor. It can cause skin and eye irritation, and its vapors may lead to respiratory irritation.[1] Always handle 2-Iodobutane in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3] All containers should be properly grounded and bonded to prevent static discharge.[2]
Step-by-Step Disposal Procedure
The disposal of 2-Iodobutane must be managed as hazardous waste. Under no circumstances should it be poured down the sink or mixed with non-hazardous trash.[3][4]
-
Waste Identification and Segregation :
-
Clearly label a dedicated, clean, and compatible waste container as "Hazardous Waste: 2-Iodobutane".
-
Do not mix 2-Iodobutane waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or strong bases.[1]
-
-
Waste Collection :
-
Transfer waste 2-Iodobutane into the designated hazardous waste container using a funnel.
-
Ensure the container is kept tightly closed when not in use to prevent the escape of flammable vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible chemicals.[2] A flammable storage cabinet is the recommended storage location.[4]
-
-
Container Management :
-
Leave chemicals in their original containers for disposal when possible. If decanting into a dedicated waste container, ensure the container is appropriate for flammable liquids.
-
Do not overfill waste containers. Leave adequate headspace for vapor expansion.
-
Once the container is full, ensure the cap is securely tightened.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and container labeling.
-
Disposal will typically be carried out via incineration in a licensed facility or burial in a specially licensed landfill for chemical waste.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Iodobutane.
Caption: Workflow for the safe collection and disposal of 2-Iodobutane waste.
Experimental Protocols: Spill and Emergency Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Small Spill Cleanup Protocol
This protocol is for small quantities of 2-Iodobutane spilled within a fume hood or well-ventilated area.
-
Evacuate and Alert : Alert personnel in the immediate vicinity of the spill.
-
Remove Ignition Sources : Immediately extinguish any open flames and turn off any spark-producing equipment.[1]
-
Ventilate : Ensure the area is well-ventilated, utilizing a fume hood if the spill is contained within it.
-
Absorb Spill : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, activated charcoal, or dry sand.[1][3]
-
Collect Residue : Carefully scoop the absorbent material and place it into a designated, labeled container for flammable hazardous waste.[3]
-
Decontaminate Area : Wipe down the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose of Waste : Seal the container with the spill cleanup materials and arrange for its disposal through your EHS department.
Large Spill or Emergency Protocol
-
Evacuate : Evacuate all personnel from the affected area immediately.[1]
-
Alert : Activate the nearest fire alarm and contact your institution's emergency response team and EHS department.
-
Isolate : If it can be done without risk, close the doors to the affected area to contain vapors.
-
Do Not Re-enter : Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
Data Presentation: Key Safety and Disposal Information
The following table summarizes essential quantitative and classification data for 2-Iodobutane relevant to its safe disposal.
| Parameter | Value | Reference |
| UN Number | 2390 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Packing Group | II | |
| Flash Point | 75 °F (23.9 °C) | [5] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [1] |
| Aquatic Toxicity | EC50 (Daphnia pulex): 10.933 mg/l - 48 h | |
| Disposal Method | Incineration or licensed landfill burial | [3] |
Disclaimer : Disposal procedures must always comply with local, state, and federal regulations. This guide provides general recommendations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
References
Personal protective equipment for handling 2-Iodobutane, (2S)-
Essential Safety and Handling Guide for (2S)-2-Iodobutane
This guide provides immediate, essential safety and logistical information for the handling and disposal of (2S)-2-Iodobutane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
(2S)-2-Iodobutane , also known as sec-butyl iodide, is a flammable, colorless to pale yellow liquid that is irritating to the skin, eyes, and respiratory system.[1][2][3][4] Proper personal protective equipment (PPE) and adherence to safety protocols are critical when handling this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H9I[3][4] |
| Molecular Weight | 184.02 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1][3] |
| Odor | Ether-like[1] |
| Boiling Point | 119-120 °C[4][5][6] |
| Melting Point | -104 °C[4][5][6] |
| Density | 1.598 g/mL at 25 °C[4][5][6] |
| Flash Point | 24 °C (75.2 °F) - closed cup[6][7] |
| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether[4][5][6] |
| Vapor Pressure | 17.1 mmHg[1] |
| Vapor Density | 6.3 (Air = 1)[8] |
Hazard Identification and Personal Protective Equipment (PPE)
(2S)-2-Iodobutane is classified as a flammable liquid and poses several health risks.[1][2]
| Hazard | GHS Classification | Recommended PPE |
| Flammability | Flammable Liquid (Category 2 or 3)[1] | - Flame-retardant lab coat- Work in a chemical fume hood- Keep away from heat, sparks, and open flames[8] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] | - Chemical-resistant gloves (e.g., Nitrile, Neoprene)[9]- Wear appropriate protective clothing to prevent skin exposure[8] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1] | - Safety goggles or a face shield[9] |
| Respiratory Irritation | May cause respiratory irritation (Category 3)[1] | - Use in a well-ventilated area or a chemical fume hood- If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK)[7][9] |
Emergency eyewash stations and safety showers must be readily accessible in the work area.[8]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Work in a well-ventilated chemical fume hood.[2]
-
Ensure all ignition sources are removed from the work area.[2][10]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[2][8]
-
Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO2, or alcohol-resistant foam).[10]
-
-
Donning Personal Protective Equipment (PPE) :
-
Chemical Handling and Transfer :
-
Post-Handling :
Disposal Plan
Contaminated materials and unused (2S)-2-Iodobutane must be disposed of as hazardous waste.
-
Waste Collection :
-
Spill Cleanup :
-
In case of a small spill, evacuate non-essential personnel.[2]
-
Remove all ignition sources.[2]
-
Absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[10]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[10]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
-
-
Waste Disposal :
-
Dispose of the hazardous waste through a licensed waste disposal company.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11][12] It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[2]
-
Safe Handling Workflow
References
- 1. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 6. 2-Iodobutane = 98 , copper stabilizer 513-48-4 [sigmaaldrich.com]
- 7. 2-碘丁烷 ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2-IODOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
